Dihydromorin
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R,3R)-2-(2,4-dihydroxyphenyl)-3,5,7-trihydroxy-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O7/c16-6-1-2-8(9(18)3-6)15-14(21)13(20)12-10(19)4-7(17)5-11(12)22-15/h1-5,14-19,21H/t14-,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIWOFDHUQPJCJF-LSDHHAIUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)O)C2C(C(=O)C3=C(C=C(C=C3O2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1O)O)[C@@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60939807 | |
| Record name | Dihydromorin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60939807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18422-83-8 | |
| Record name | Dihydromorin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18422-83-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dihydromorin, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018422838 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dihydromorin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60939807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dihydromorin, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BHC9FB8RFH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Occurrence and Extraction of Dihydromorin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydromorin, a flavanonol, has emerged as a compound of significant interest in the scientific community due to its diverse bioactive properties. As a member of the flavonoid family, it is synthesized by plants through the phenylpropanoid pathway. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its extraction and quantification, and an exploration of its interaction with key cellular signaling pathways. The information presented herein is intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug development.
Natural Sources of this compound
This compound is predominantly found in various species belonging to the Moraceae family, commonly known as the mulberry or fig family.[1] Phytochemical investigations have identified its presence in several key plant species, with varying concentrations depending on the plant part and geographical location.
Table 1: Natural Sources of this compound and Related Flavonoids
| Plant Species | Family | Plant Part | Reported Presence of this compound/Related Flavonoids | Reference |
| Artocarpus heterophyllus (Jackfruit) | Moraceae | Heartwood, Twigs | This compound | [2] |
| Morus alba (White Mulberry) | Moraceae | Twigs, Leaves, Root Bark | This compound and other flavonoids | [3][4] |
| Morus nigra (Black Mulberry) | Moraceae | Not specified | This compound | |
| Maclura pomifera (Osage Orange) | Moraceae | Wood, Fruit | This compound, Osajin, Pomiferin | [5][6] |
| Artocarpus integer | Moraceae | Not specified | This compound | |
| Artocarpus dadah | Moraceae | Not specified | This compound |
Quantitative Analysis of this compound and Related Flavonoids
The concentration of this compound and other flavonoids can vary significantly between different plant species and even within different parts of the same plant. The following table summarizes available quantitative data.
Table 2: Quantitative Data of Flavonoids in Moraceae Species
| Plant Species | Plant Part | Compound | Concentration | Reference |
| Morus alba | Root Bark | Mulberroside A | 100.19 ± 63.62 mg/g | [3] |
| Morus alba | Root Bark | Kuwanon G | 24.05 ± 23.17 mg/g | [3] |
| Morus alba | Root Bark | Morusin | 10.98 ± 10.49 mg/g | [3] |
| Morus alba | Twigs | Oxyresveratrol | 6.15 ± 8.47 mg/g | [3] |
| Morus alba | Twigs | Oxyresveratrol 3′-O-β-D-glucoside (ORTG) | 23.7 to 105.5 mg/100 g | [4][7] |
| Morus alba | Leaves | Chlorogenic acid | 19.99 ± 9.36 mg/g | [3] |
| Morus alba | Leaves | Rutin | 3.25 ± 1.47 mg/g | [3] |
| Morus alba | Leaves | Isoquercitrin | 3.83 ± 2.42 mg/g | [3] |
| Maclura pomifera | Fresh Fruit | Osajin and Pomiferin (total) | 9.5 g/kg | [6] |
Experimental Protocols
Extraction and Isolation of this compound from Artocarpus heterophyllus Heartwood
This protocol details a common method for the extraction and purification of this compound.[2]
a. Plant Material Preparation:
-
Collect fresh heartwood of Artocarpus heterophyllus.
-
Shade-dry the heartwood at room temperature until a constant weight is achieved.
-
Pulverize the dried heartwood into a coarse powder using a mechanical grinder.
b. Extraction:
-
Perform maceration by soaking the powdered heartwood in ethyl acetate (B1210297) at a 1:5 (w/v) ratio for 72 hours at room temperature with occasional agitation.
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ethyl acetate extract.
c. Chromatographic Purification:
-
Column Chromatography:
-
Prepare a silica (B1680970) gel (60-120 mesh) column using a suitable non-polar solvent like n-hexane.
-
Adsorb the crude extract onto a small amount of silica gel and load it onto the column.
-
Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC).
-
Combine fractions containing this compound.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
For higher purity, subject the combined fractions to preparative HPLC.
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is typically used.
-
Detection: UV detector, monitoring at a wavelength of approximately 290 nm.
-
Collect the fraction corresponding to the this compound peak.
-
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for the quantitative analysis of this compound in plant extracts.
-
Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of two solvents is typically used:
-
Solvent A: 0.05% Phosphoric acid in Water.
-
Solvent B: Acetonitrile.
-
-
Gradient Program: A linear gradient from a low to a high concentration of Solvent B over a period of 45-60 minutes.
-
Flow Rate: 0.8 - 1.0 mL/min.
-
Detection Wavelength: Approximately 290 nm.
-
Quantification:
-
Prepare a standard stock solution of purified this compound of known concentration.
-
Generate a calibration curve by injecting a series of dilutions of the standard solution.
-
Inject the plant extract sample.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with the standard.
-
Calculate the concentration of this compound in the sample based on the peak area and the calibration curve.
-
Structural Characterization
The identity and purity of the isolated this compound can be confirmed using spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR and ¹³C NMR spectra are recorded to elucidate the chemical structure.
-
Solvent: DMSO-d6.
-
¹H NMR (DMSO-d6, 400 MHz): Chemical shifts (δ) are reported in ppm. Expected signals include aromatic protons and protons of the flavanonol core.
-
¹³C NMR (DMSO-d6, 101 MHz): Chemical shifts (δ) are reported in ppm. Expected signals correspond to the 15 carbon atoms of the this compound skeleton.[1]
-
-
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition.
-
Signaling Pathway Modulation by this compound
This compound has been shown to modulate key inflammatory and developmental signaling pathways, highlighting its therapeutic potential.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. This compound has been demonstrated to inhibit this pathway. The proposed mechanism involves the inhibition of the IκB kinase (IKK) complex, which is responsible for phosphorylating the inhibitory protein IκBα.[8][9][10] By preventing IκBα phosphorylation and subsequent degradation, this compound blocks the nuclear translocation of the active NF-κB p65 subunit, thereby downregulating the expression of pro-inflammatory genes.
Modulation of the Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is crucial for embryonic development and tissue homeostasis. Dysregulation of this pathway is implicated in various diseases, including cancer. In the absence of a Wnt signal, β-catenin is phosphorylated by a "destruction complex," which includes Glycogen Synthase Kinase 3β (GSK3β), leading to its degradation. Wnt signaling inhibits this complex, allowing β-catenin to accumulate and translocate to the nucleus, where it activates target gene expression.[11][12][13] Phytochemicals, including flavonoids, are known to modulate this pathway. While direct evidence for this compound is still emerging, it is hypothesized to interfere with this pathway, potentially by inhibiting GSK3β or preventing the nuclear translocation of β-catenin.[14][15]
References
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Analysis of Functional Constituents in Mulberry (Morus alba L.) Twigs by Different Cultivars, Producing Areas, and Heat Processings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Plant Maclura pomifera (Moraceae) | Dr. Duke's Phytochemical and Ethnobotanical Databases [phytochem.nal.usda.gov]
- 6. Antioxidant isoflavones in Osage orange, Maclura pomifera (Raf.) Schneid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The IκB kinase complex: master regulator of NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reactome | Active IKK Complex phosphorylates NF-kappa-B inhibitor [reactome.org]
- 11. Multifaceted roles of GSK-3 and Wnt/β-catenin in hematopoiesis and leukemogenesis: opportunities for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GSK3: a multifaceted kinase in Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. GSK3 in cell signaling | Abcam [abcam.com]
- 14. Wg/Wnt-signaling-induced nuclear translocation of β-catenin is attenuated by a β-catenin peptide through its interference with the IFT-A complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Wnt/β-catenin signaling pathway in carcinogenesis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Dihydromorin: A Comprehensive Technical Guide on Chemical Structure and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydromorin (B179768), a flavanonol found predominantly in the Moraceae family, has attracted significant scientific attention for its diverse pharmacological activities. This technical guide provides an in-depth exploration of the chemical structure and stereochemistry of this compound. It includes a detailed summary of its physicochemical properties, comprehensive experimental protocols for its isolation, purification, and characterization, and a discussion of its known stereoisomers. This document is intended to serve as a critical resource for researchers engaged in natural product chemistry, medicinal chemistry, and drug discovery and development.
Chemical Structure and Identification
This compound is a flavonoid characterized by a C6-C3-C6 backbone, forming a chromanone ring system. Its fundamental structure consists of a dihydroxyphenyl group attached to the 2-position and a hydroxyl group at the 3-position of the dihydropyran-4-one ring. The systematic IUPAC name for the most common naturally occurring stereoisomer is (2R,3R)-2-(2,4-dihydroxyphenyl)-3,5,7-trihydroxy-2,3-dihydrochromen-4-one.[1][2]
Molecular and Structural Data
The chemical identity of this compound is established through its molecular formula, CAS registry number, and various spectroscopic and spectrometric data.
| Identifier | Value | Reference |
| Molecular Formula | C₁₅H₁₂O₇ | [1][3] |
| Molecular Weight | 304.25 g/mol | [1][3] |
| IUPAC Name | (2R,3R)-2-(2,4-dihydroxyphenyl)-3,5,7-trihydroxy-2,3-dihydrochromen-4-one | [1][3] |
| CAS Number | 18422-83-8 ((+)-Dihydromorin) | [1][3] |
| SMILES | C1=CC(=C(C=C1O)O)[C@@H]2--INVALID-LINK--O | [1] |
Stereochemistry
The stereochemistry of this compound is a critical aspect of its chemical identity and biological activity. The molecule possesses two chiral centers at positions C2 and C3 of the chromanone ring, giving rise to four possible stereoisomers (two pairs of enantiomers).
Absolute Configuration
The absolute configuration of the chiral centers determines the specific stereoisomer. The Cahn-Ingold-Prelog priority rules are used to assign the R or S configuration to each stereocenter.[4][5]
-
(+)-Dihydromorin: The naturally occurring and most studied form of this compound has the (2R, 3R) absolute configuration.[1]
-
(-)-Dihydromorin: The enantiomer of the natural form possesses the (2S, 3S) absolute configuration.[6]
The spatial arrangement of the substituents at the chiral centers significantly influences the molecule's interaction with biological targets, such as enzymes and receptors.
Physicochemical Properties
The physical and chemical properties of this compound are essential for its handling, formulation, and analysis.
| Property | Value | Reference |
| Appearance | White to off-white solid | [7] |
| Melting Point | 224 °C | [7] |
| Solubility | Soluble in methanol, ethanol, DMSO | [7] |
Experimental Protocols
Isolation and Purification of this compound
This compound is typically isolated from plant sources such as the wood or twigs of Artocarpus heterophyllus or Morus alba. The general workflow involves extraction followed by chromatographic purification.
A common method for extracting this compound from plant material is solvent extraction.
-
Sample Preparation: The plant material (e.g., heartwood, twigs) is dried and ground into a fine powder.
-
Extraction Solvents: Ethanol or ethyl acetate (B1210297) are commonly used solvents for extraction.[3]
-
Extraction Method: Maceration or Soxhlet extraction can be employed. For maceration, the powdered plant material is soaked in the solvent for an extended period (e.g., 24-48 hours) with occasional agitation. Soxhlet extraction provides a more exhaustive extraction.[3]
-
Concentration: The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
The crude extract is subjected to one or more chromatographic techniques to isolate this compound.
-
Column Chromatography:
-
Stationary Phase: Silica gel (60-120 mesh) is commonly used.
-
Mobile Phase: A gradient of solvents with increasing polarity is typically employed, such as a mixture of n-hexane and ethyl acetate, or chloroform (B151607) and methanol.
-
Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.
-
-
High-Performance Liquid Chromatography (HPLC): For further purification, preparative HPLC is often used.
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is common.
-
Detection: UV detection at a wavelength of approximately 290 nm is suitable for this compound.
-
Structural Elucidation
The structure of isolated this compound is confirmed using a combination of spectroscopic and spectrometric techniques.
¹H and ¹³C NMR are fundamental for elucidating the carbon-hydrogen framework of this compound.
-
¹H NMR: Provides information on the number, environment, and connectivity of protons. Key signals include those for the aromatic protons and the protons at the C2 and C3 positions of the chromanone ring.
-
¹³C NMR: Reveals the number of carbon atoms and their chemical environments.
-
2D NMR (COSY, HSQC, HMBC): These experiments are used to establish the connectivity between protons and carbons, confirming the overall structure.
| Proton | Chemical Shift (δ, ppm) in DMSO-d₆ |
| H-2 | ~5.0 |
| H-3 | ~4.5 |
| H-6 | ~5.9 |
| H-8 | ~5.9 |
| H-2' | ~7.0 |
| H-3' | ~6.3 |
| H-5' | ~6.4 |
| H-6' | ~6.9 |
Note: Chemical shifts can vary slightly depending on the solvent and instrument.
Mass spectrometry is used to determine the molecular weight and elemental composition of this compound.
-
Technique: High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization (ESI) is commonly used.
-
Expected Ion: [M+H]⁺ or [M-H]⁻ depending on the mode of ionization.
Tyrosinase Inhibition Assay
This compound is a known inhibitor of tyrosinase, a key enzyme in melanin (B1238610) synthesis.
-
Principle: The assay measures the ability of this compound to inhibit the oxidation of a substrate (e.g., L-DOPA) by mushroom tyrosinase. The formation of dopachrome (B613829) is monitored spectrophotometrically at approximately 475 nm.
-
Reagents:
-
Mushroom tyrosinase solution
-
L-DOPA solution (substrate)
-
Phosphate buffer (pH 6.8)
-
This compound solution (in a suitable solvent like DMSO)
-
-
Procedure:
-
Add the buffer, this compound solution (at various concentrations), and tyrosinase solution to a 96-well plate.
-
Pre-incubate the mixture.
-
Initiate the reaction by adding the L-DOPA solution.
-
Measure the absorbance at 475 nm over time.
-
-
Data Analysis: The percentage of inhibition is calculated, and the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined.
Antioxidant Activity Assay (DPPH)
The antioxidant potential of this compound can be evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[7]
-
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.
-
Reagents:
-
DPPH solution in methanol
-
This compound solution in methanol
-
Ascorbic acid or Trolox as a positive control
-
-
Procedure:
-
Mix the DPPH solution with various concentrations of the this compound solution.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at 517 nm.
-
-
Data Analysis: The percentage of radical scavenging activity is calculated, and the EC₅₀ value (the effective concentration that scavenges 50% of DPPH radicals) is determined.[7]
Signaling Pathways
This compound has been reported to modulate several key signaling pathways, contributing to its biological activities.
Wnt/β-catenin Signaling Pathway
This compound has been shown to enhance osteogenic differentiation through the activation of the Wnt/β-catenin signaling pathway.[3]
Conclusion
This technical guide has provided a detailed overview of the chemical structure, stereochemistry, and analytical methodologies related to this compound. The information presented, including structured data tables and detailed experimental protocols, serves as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development. A thorough understanding of this compound's chemical and stereochemical properties is paramount for the continued exploration of its therapeutic potential.
References
Physical and chemical properties of Dihydromorin
An In-depth Technical Guide to the Physical and Chemical Properties of Dihydromorin (B179768)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a flavanonol, a class of flavonoids, naturally occurring in various plants, particularly within the Moraceae family, such as Morus alba (white mulberry) and Artocarpus heterophyllus (jackfruit).[1] This polyphenolic compound has attracted considerable scientific attention due to its diverse and promising biological activities, including antioxidant, anti-inflammatory, tyrosinase inhibitory, and antibacterial effects.[1][2][3] Its therapeutic potential makes a thorough understanding of its physical and chemical properties essential for researchers in pharmacology, drug discovery, and natural product chemistry.
This technical guide provides a comprehensive overview of the core physical and chemical characteristics of this compound, detailed experimental protocols for its analysis, and an exploration of its known biological activities and the signaling pathways it modulates.
Physical and Chemical Properties
This compound presents as a white to off-white solid.[1] Its molecular structure features a flavanone (B1672756) backbone with multiple hydroxyl groups, which are critical to its chemical reactivity and biological functions.[4]
Data Presentation: Physicochemical Properties
The fundamental physical and chemical data for this compound are summarized below for easy reference and comparison.
| Property | Value | Reference(s) |
| IUPAC Name | (2R,3R)-2-(2,4-dihydroxyphenyl)-3,5,7-trihydroxy-2,3-dihydrochromen-4-one | [1][5] |
| Synonyms | (+)-Dihydromorin, (2R,3R)-5,7,2',4'-tetrahydroxyflavanonol | [1][5] |
| CAS Number | 18422-83-8 | [1][5] |
| Molecular Formula | C₁₅H₁₂O₇ | [1][5][6] |
| Molecular Weight | 304.25 g/mol | [1][5][6] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 224 °C | [1][6] |
| Boiling Point (Predicted) | 693.8 ± 55.0 °C at 760 mmHg | [1][6] |
| Density (Predicted) | 1.702 ± 0.06 g/cm³ | [6] |
| logP (Predicted) | 0.535 - 1.5 | [1][7] |
| pKa (Acidic, Predicted) | 7.38 ± 0.60 | [1] |
| Solubility | Soluble in water, forming a purple solution.[6] Soluble in DMSO and methanol (B129727).[8] |
Biological Activities and Signaling Pathways
This compound exerts its biological effects by modulating several key cellular signaling pathways. Its antioxidant and anti-inflammatory properties are of particular interest.
Antioxidant Activity and the Nrf2-ARE Pathway
This compound demonstrates significant antioxidant activity through both direct and indirect mechanisms. It can directly scavenge free radicals due to its hydroxyl-rich structure.[9] More notably, it can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.[9][10] Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1. When activated by compounds like this compound, Nrf2 translocates to the nucleus, binds to the ARE, and initiates the transcription of various antioxidant and cytoprotective genes, including Heme Oxygenase-1 (HO-1).[9]
Anti-inflammatory Activity via NF-κB Pathway Inhibition
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation.[1] Inflammatory stimuli lead to the degradation of the inhibitor of κB (IκB), allowing the NF-κB dimer to enter the nucleus and promote the transcription of pro-inflammatory genes like TNF-α and various interleukins.[11] this compound has been shown to inhibit this pathway, thereby exerting its anti-inflammatory effects.[1][2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide protocols for key experiments related to the analysis of this compound.
Protocol 1: High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a standard method for the separation, identification, and quantification of this compound in extracts.[12]
-
Instrumentation : An HPLC system equipped with a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size), a UV-Vis or Diode Array Detector (DAD), and an autosampler.[12]
-
Mobile Phase :
-
Gradient Elution : A typical gradient might start with a high percentage of Solvent A, gradually increasing the proportion of Solvent B to elute compounds of increasing hydrophobicity.
-
Run Parameters :
-
Quantification : A standard curve is prepared using a purified this compound standard at known concentrations. The concentration in a sample is calculated based on the peak area of the corresponding retention time.[12]
Protocol 2: DPPH Radical Scavenging Assay
This common in vitro assay measures the ability of an antioxidant to neutralize the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[9]
-
Principle : Antioxidants donate a hydrogen atom to the DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[9]
-
Reagent Preparation :
-
DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.[9]
-
This compound Standard Solutions: Prepare a stock solution of this compound in methanol and perform serial dilutions to obtain a range of concentrations.
-
-
Assay Procedure :
-
In a 96-well microplate, add 100 µL of various concentrations of the this compound solution to different wells.
-
Add 100 µL of the DPPH solution to each well.[9]
-
Incubate the plate in the dark at room temperature for 30 minutes.[9]
-
Measure the absorbance at approximately 517 nm using a microplate reader.
-
-
Calculation : The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution. The IC₅₀ value (the concentration required to scavenge 50% of the radicals) is then determined.[13]
Protocol 3: Cellular Antioxidant Activity (CAA) Assay
This cell-based assay provides a more biologically relevant measure of antioxidant activity by accounting for cell uptake and metabolism.[10]
-
Principle : The probe 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is cell-permeable. Inside the cell, it is de-esterified to non-fluorescent DCFH. In the presence of reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent 2',7'-Dichlorofluorescein (DCF), which can be quantified. Antioxidants like this compound inhibit this oxidation.[10]
-
Cell Culture : Human hepatocarcinoma (HepG2) cells are commonly used and maintained in appropriate culture media.
-
Assay Procedure :
-
Seed HepG2 cells in a 96-well black plate and allow them to attach overnight.
-
Wash the cells and incubate them with media containing DCFH-DA and various concentrations of this compound for 1 hour.[13]
-
Induce oxidative stress by adding a peroxyl radical generator like AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[13]
-
Immediately measure the fluorescence kinetics over a period (e.g., 1 hour) using a microplate reader (excitation ~485 nm, emission ~538 nm).
-
-
Data Analysis : The area under the curve (AUC) is calculated for both control and treated wells. The CAA value is calculated, and the EC₅₀ value (the concentration required to produce a 50% antioxidant effect) can be determined.[9]
Conclusion
This compound is a natural flavonoid with a well-defined physicochemical profile and significant therapeutic potential. Its strong antioxidant and anti-inflammatory properties, mediated through the modulation of key signaling pathways such as Nrf2-ARE and NF-κB, make it a compelling candidate for further investigation in drug development. The standardized experimental protocols provided in this guide offer a foundation for researchers to accurately quantify and assess the biological activities of this compound, facilitating the advancement of research into its potential applications for human health.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 18422-83-8 | Benchchem [benchchem.com]
- 5. This compound | C15H12O7 | CID 5458714 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound [chembk.com]
- 7. This compound, (-)- | C15H12O7 | CID 92146386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Mechanism of Dihydromyricetin on Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Dihydromorin: A Technical Guide for Therapeutic Development
CAS Number: 18422-83-8[1] Molecular Formula: C₁₅H₁₂O₇[1]
Introduction: Dihydromorin (B179768) is a flavanonol, a class of flavonoid, naturally occurring in plants of the Moraceae family, such as Morus nigra (Black mulberry), Morus alba, and Artocarpus heterophyllus (Jackfruit).[2] This technical guide provides a comprehensive overview of this compound's biological activities, underlying mechanisms of action, and relevant experimental protocols to support its potential application in drug discovery and development.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 18422-83-8 | [1] |
| Molecular Formula | C₁₅H₁₂O₇ | [1] |
| Molecular Weight | 304.25 g/mol | [3] |
| Appearance | White to off-white solid | MedChemExpress |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc. | ChemFaces |
Biological Activities and Therapeutic Potential
This compound has demonstrated a range of pharmacological effects, including tyrosinase inhibition, anti-inflammatory, antioxidant, and antibacterial activities.[2][3] These properties suggest its potential as a therapeutic agent for various conditions.
Tyrosinase Inhibition
This compound is a known inhibitor of tyrosinase, a key enzyme in melanin (B1238610) synthesis.[4] Its inhibitory action makes it a compound of interest for applications in dermatology and cosmetology for treating hyperpigmentation disorders.
Quantitative Data: Tyrosinase Inhibition
| Compound | IC₅₀ Value (µM) | Enzyme Source | Substrate | Reference |
| This compound | 31.1 | Mushroom | L-DOPA | [5] |
| 2,3-trans-Dihydromorin | 21.1 | Mushroom | L-DOPA | [5] |
| Kojic Acid (Control) | Varies | Mushroom | L-DOPA | [6] |
Experimental Protocol: In Vitro Tyrosinase Inhibition Assay
This protocol outlines the measurement of the diphenolase activity of tyrosinase using L-DOPA as a substrate.[6]
-
Reagent Preparation:
-
Prepare a phosphate (B84403) buffer solution (pH 6.8).
-
Prepare a solution of mushroom tyrosinase (e.g., 30 U/mL) in the phosphate buffer.
-
Prepare a substrate solution of L-3,4-dihydroxyphenylalanine (L-DOPA) (e.g., 0.85 mM) in the phosphate buffer.
-
Dissolve this compound and a positive control (e.g., kojic acid) in a suitable solvent (e.g., DMSO) to create stock solutions, which are then diluted to various concentrations.[6]
-
-
Assay Procedure (96-well plate format):
-
Add 20 µL of the test compound solution at varying concentrations to each well.
-
Add 20 µL of the mushroom tyrosinase solution to each well and incubate for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C) to allow for inhibitor-enzyme interaction.[6]
-
Initiate the reaction by adding 140 µL of the L-DOPA substrate solution to each well.[6]
-
Monitor the formation of dopachrome (B613829) by measuring the absorbance at 475 nm at regular intervals using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of tyrosinase inhibition for each concentration of the test compound using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the reaction with the solvent control, and A_sample is the absorbance in the presence of the inhibitor.[6]
-
Determine the IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the inhibitor concentration.[6]
-
Caption: Workflow for the in vitro tyrosinase inhibition assay.
Anti-inflammatory Activity
This compound exhibits significant anti-inflammatory properties by modulating key inflammatory pathways.[2] It has been shown to inhibit the chemotactic activity of polymorphonuclear neutrophils (PMNs) and the production of reactive oxygen species (ROS).[7]
Quantitative Data: Anti-inflammatory and Immunosuppressive Activity
| Target | IC₅₀ Value (µg/mL) | Cell Type | Reference |
| PMN Chemotaxis | 5.03 | Human PMNs | [7] |
| ROS Production (Whole Blood) | 7.88 | Human Whole Blood | [7] |
| ROS Production (PMNs) | 7.59 | Human PMNs | [7] |
| ROS Production (Monocytes) | 7.24 | Human Monocytes | [7] |
| Myeloperoxidase (MPO) Activity | 5.24 | Human PMNs | [7] |
Signaling Pathway: NF-κB Inhibition
A primary mechanism for the anti-inflammatory effects of flavonoids like this compound is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[8] NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory genes.
Caption: this compound's inhibition of the NF-κB signaling pathway.
Antioxidant Activity
This compound demonstrates potent antioxidant effects through both direct radical scavenging and the modulation of cellular antioxidant defense systems.[9]
Quantitative Data: In Vitro Antioxidant Activity
| Assay | IC₅₀/EC₅₀ Value | Reference |
| DPPH Radical Scavenging | Varies (µg/mL or µM) | [9] |
| ABTS Radical Scavenging | Varies (µg/mL or µM) | [9] |
| Superoxide Radical Scavenging | Varies (µg/mL or µM) | [9] |
| Cellular Antioxidant Activity (CAA) | Varies (µM) | [9] |
Experimental Protocol: DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare various concentrations of this compound in methanol.
-
-
Assay Procedure (96-well plate format):
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity.
-
Determine the IC₅₀ value, representing the concentration of this compound required to scavenge 50% of the DPPH radicals.[10]
-
Signaling Pathway: Nrf2-ARE Activation
This compound can indirectly exert antioxidant effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway. Nrf2 is a transcription factor that regulates the expression of numerous antioxidant and detoxification enzymes.
Caption: Activation of the Nrf2-ARE antioxidant pathway by this compound.
Conclusion
This compound is a promising natural compound with multifaceted therapeutic potential. Its well-documented activities as a tyrosinase inhibitor, anti-inflammatory agent, and antioxidant provide a strong foundation for further preclinical and clinical investigation. The detailed methodologies and mechanistic insights presented in this guide are intended to facilitate future research and development efforts aimed at harnessing the therapeutic benefits of this compound.
References
- 1. This compound | C15H12O7 | CID 5458714 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound | 18422-83-8 | TAA42283 | Biosynth [biosynth.com]
- 4. Naturally-Occurring Tyrosinase Inhibitors Classified by Enzyme Kinetics and Copper Chelation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
The Discovery and Isolation of Dihydromorin from Artocarpus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydromorin (B179768), a flavanonol found in various species of the Moraceae family, has garnered significant scientific interest for its diverse biological activities. This technical guide provides an in-depth overview of the discovery and isolation of this compound, with a particular focus on its occurrence in Artocarpus species, most notably Artocarpus heterophyllus (jackfruit). We present a compilation of historical context, detailed experimental protocols for extraction and purification, and a summary of quantitative data on its biological activities. Furthermore, this guide visualizes a key signaling pathway potentially modulated by this compound, offering a valuable resource for researchers and professionals in the field of natural product chemistry and drug development.
Introduction: The Phytochemical Landscape of Artocarpus
The genus Artocarpus, belonging to the Moraceae family, encompasses a variety of species rich in phenolic compounds, including flavonoids, stilbenoids, and arylbenzofurans[1]. Artocarpus heterophyllus, commonly known as jackfruit, is a prominent member of this genus and has been a subject of phytochemical investigation due to its traditional use in various medicinal systems[1]. The heartwood of this plant is a particularly rich source of flavonoids, among which is this compound[2].
Isolation of this compound from Artocarpus heterophyllus Heartwood
The isolation of this compound from Artocarpus heterophyllus heartwood typically involves a multi-step process encompassing extraction, fractionation, and purification. The following sections detail the experimental protocols derived from various scientific studies.
General Experimental Workflow
The overall process for isolating this compound can be summarized in the following workflow:
Caption: General workflow for the isolation and purification of this compound.
Detailed Experimental Protocols
2.2.1. Plant Material Preparation Fresh heartwood of Artocarpus heterophyllus is collected and authenticated. The wood is then shade-dried at room temperature to prevent the degradation of phytochemicals and pulverized into a coarse powder to increase the surface area for efficient extraction[2].
2.2.2. Extraction The powdered heartwood is subjected to solvent extraction. Maceration is a commonly employed technique, where the powder is soaked in a suitable solvent for an extended period with occasional agitation[2]. Ethyl acetate (B1210297) is a frequently used solvent for the extraction of flavonoids like this compound from Artocarpus heartwood[2][4].
-
Protocol:
-
The powdered heartwood of Artocarpus heterophyllus is macerated with ethyl acetate at a solid-to-solvent ratio of 1:5 (w/v)[2].
-
The mixture is left for 72 hours with intermittent shaking[2].
-
The extract is then filtered to separate the solid plant material from the liquid extract.
-
The solvent is evaporated under reduced pressure using a rotary evaporator to yield the crude ethyl acetate extract[2].
-
2.2.3. Fractionation and Purification The crude extract, a complex mixture of compounds, is then subjected to chromatographic techniques to isolate this compound.
-
Vacuum Liquid Chromatography (VLC):
-
The crude ethyl acetate extract is adsorbed onto a small amount of silica (B1680970) gel.
-
This adsorbed material is then loaded onto a VLC column packed with silica gel.
-
Elution is performed using a gradient solvent system, starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding ethyl acetate[5].
-
-
Column Chromatography:
-
Fractions collected from VLC that show the presence of this compound (as determined by thin-layer chromatography) are pooled together.
-
The pooled fractions are further purified using silica gel column chromatography.
-
A gradient elution with a solvent system such as n-hexane and ethyl acetate is employed to separate the compounds based on their polarity[5].
-
2.2.4. Structural Characterization The purified compound is identified as this compound through the analysis of its spectroscopic data.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the chemical structure of the isolated compound.
-
Mass Spectrometry (MS): High-resolution mass spectrometry is utilized to determine the exact molecular weight and elemental composition of the compound[3].
Quantitative Data
Isolation Yield
Quantitative data on the specific yield of this compound from Artocarpus heterophyllus heartwood is not extensively reported in the available literature. However, studies on the extraction of total flavonoids and other compounds provide some context. For instance, a study on the extraction of natural dyes from jackfruit wood waste using microwave-assisted extraction with water as a solvent reported a yield of 3.14%, while a heat-reflux extraction method yielded 3.50% of total extractives[6][7]. Another study on the ethanol (B145695) extract of jackfruit leaves reported a total extract yield of 27.64%[8]. It is important to note that these yields represent the total extract and not the specific amount of this compound. Further research is needed to quantify the specific yield of this compound using various extraction and purification techniques.
Biological Activity
This compound isolated from Artocarpus heterophyllus has demonstrated significant immunosuppressive and antibacterial activities[9][10]. The following tables summarize the key quantitative data from these studies.
Table 1: Immunosuppressive Activity of this compound [9][10]
| Assay | Target | IC₅₀ (µg/mL) |
| Chemotaxis Inhibition | Polymorphonuclear Neutrophils (PMNs) | 5.03 |
| Reactive Oxygen Species (ROS) Production Inhibition | Whole Blood Cells | 7.88 |
| PMNs | 7.59 | |
| Monocytes | 7.24 | |
| Myeloperoxidase (MPO) Activity Inhibition | PMNs | 5.24 |
Table 2: Antibacterial Activity of this compound [9]
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
| Streptococcus pyogenes | 15.62 | 31.25 |
Signaling Pathway Modulation: The Fyn-Akt Pathway
This compound is hypothesized to exert some of its biological effects, particularly its anti-inflammatory properties, through the modulation of key signaling pathways. One such proposed pathway is the Fyn-Akt signaling cascade[5]. Fyn is a member of the Src family of non-receptor tyrosine kinases, and Akt (also known as Protein Kinase B) is a serine/threonine kinase. This pathway plays a crucial role in cell survival, proliferation, and inflammation[11][12][13].
The inhibition of the PI3K/Akt pathway is a known mechanism for reducing inflammatory responses[14][15][16]. It is proposed that this compound may inhibit this pathway, potentially by affecting the activity of Fyn, which can act upstream of Akt[11].
Caption: Hypothesized modulation of the Fyn-Akt signaling pathway by this compound.
Conclusion
This compound, a flavonoid isolated from the heartwood of Artocarpus heterophyllus, exhibits promising immunosuppressive and antibacterial properties. The detailed experimental protocols for its isolation and biological evaluation provide a solid foundation for further research. The quantitative data on its bioactivity highlight its potential as a lead compound for the development of novel anti-inflammatory and antimicrobial agents. While the precise molecular mechanisms are still under investigation, the hypothesized modulation of key signaling pathways, such as the Fyn-Akt pathway, provides a direction for future mechanistic studies. Further research is warranted to fully elucidate the therapeutic potential of this compound and to optimize its isolation for potential pharmaceutical applications.
References
- 1. Artocarpus: a review of its traditional uses, phytochemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.muhn.edu.cn [journals.muhn.edu.cn]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. jrmds.in [jrmds.in]
- 5. benchchem.com [benchchem.com]
- 6. journal.unnes.ac.id [journal.unnes.ac.id]
- 7. researchgate.net [researchgate.net]
- 8. jurnal.farmasi.umi.ac.id [jurnal.farmasi.umi.ac.id]
- 9. d-nb.info [d-nb.info]
- 10. Study of Flavonoids from Genus Artocarpus and Potency of Artocarpus odoratissimus as an Antimalarial | Semantic Scholar [semanticscholar.org]
- 11. Fyn is induced by Ras/PI3K/Akt signaling and is required for enhanced invasion/migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Inhibition of PI3K/Akt/mTOR signaling pathway enhances the sensitivity of the SKOV3/DDP ovarian cancer cell line to cisplatin in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
Dihydromorin: A Comprehensive Technical Review for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydromorin (B179768), a flavanonol found predominantly in plants of the Moraceae family, such as Artocarpus heterophyllus (jackfruit) and Maclura cochinchinensis, has emerged as a compound of significant interest in the scientific community.[1] As a member of the flavonoid class of polyphenols, this compound exhibits a broad spectrum of biological activities, including antioxidant, anti-inflammatory, antibacterial, and cytoprotective effects in various preclinical models.[1][2] This technical guide provides a comprehensive review of the current state of this compound research, consolidating quantitative data, detailing experimental methodologies, and visualizing key signaling pathways to facilitate further investigation and therapeutic development. While in vivo research on this compound is still in its nascent stages, this review also incorporates data from its close structural analog, dihydromyricetin (B1665482) (DHM), to provide a more complete picture of its potential.[3][4]
Therapeutic Applications and Mechanisms of Action
This compound's multifaceted therapeutic potential stems from its ability to modulate key cellular signaling pathways and inhibit enzymes involved in disease progression.
Anti-inflammatory and Immunosuppressive Effects
This compound has demonstrated significant anti-inflammatory and immunosuppressive activities by inhibiting key processes such as neutrophil chemotaxis and the production of reactive oxygen species (ROS).[1][5] Its mechanism of action involves the inhibition of myeloperoxidase (MPO), a critical enzyme in the inflammatory response of neutrophils.[1][5] Molecular docking studies suggest that this compound interacts with key amino acid residues in the MPO active site, including Arg239 and Gln91.[1][5] Furthermore, this compound has been shown to suppress the activation of the NF-κB signaling pathway, a central regulator of inflammation.[1][3]
Antioxidant Activity
This compound combats oxidative stress through a dual mechanism: direct radical scavenging and the upregulation of endogenous antioxidant defense systems.[6] It has been shown to increase the activity of key antioxidant enzymes such as Superoxide Dismutase (SOD) and Catalase (CAT).[6][7] This antioxidant activity is, in part, mediated by the activation of the Nrf2-ARE signaling pathway.[7][8]
Tyrosinase Inhibition
This compound has been identified as an inhibitor of tyrosinase, a key enzyme in melanin (B1238610) synthesis.[9][10] This inhibitory activity suggests its potential application in the cosmetic and therapeutic fields for hyperpigmentation disorders. The mechanism of inhibition is believed to involve copper chelation at the enzyme's active site.[10]
Antibacterial Activity
This compound has shown promising antibacterial activity, particularly against Gram-positive bacteria such as Streptococcus pyogenes.[5]
Osteogenic Effects
This compound has been found to stimulate the proliferation and osteogenic differentiation of umbilical cord-derived mesenchymal stem cells (UC-MSCs) by activating the Wnt/β-catenin signaling pathway.[1] This leads to the nuclear translocation of β-catenin and the upregulation of osteogenic transcription factors like Runx2.[1]
Anti-cancer Potential
While direct evidence for this compound is still emerging, studies on its analog dihydromyricetin suggest potential anti-cancer applications.[1] Dihydromyricetin has been shown to inhibit the growth of various cancer cells.[1] In choriocarcinoma cells, this compound is thought to modulate the TGF-β/SMAD and PI3K/Akt signaling pathways.[11]
Quantitative Data Summary
The following tables summarize the available quantitative data on the biological activities of this compound and related compounds.
Table 1: Anti-inflammatory and Immunosuppressive Activity of this compound [12]
| Target Inhibited | IC50 Value (µg/mL) | Cell Line/System |
| Chemotaxis of PMNs | 5.03 | Human phagocytes |
| ROS production (whole blood) | 7.88 | Human whole blood |
| ROS production (PMNs) | 7.59 | Human PMNs |
| ROS production (monocytes) | 7.24 | Human monocytes |
| Myeloperoxidase (MPO) | 5.24 | Human PMNs |
Table 2: Antioxidant Activity of this compound [6]
| Test System | IC50/Effect |
| Myeloperoxidase (MPO) Inhibition | IC50: 5.24 µg/mL |
| Lipid Peroxidation Inhibition | Concentration-dependent inhibition |
| Superoxide Dismutase (SOD) Activity | Increased activity |
| Catalase (CAT) Activity | Increased activity |
Table 3: Comparative Efficacy of Tyrosinase Inhibitors [13]
| Inhibitor | IC50 (µM) |
| This compound | 31.1 |
| 2,3-trans-dihydromorin | 21.1 |
| Kojic Acid | 16.67 |
| L-mimosine | 3.68 |
Note: Significant variation in the reported IC50 for this compound may be due to different experimental conditions.[13]
Table 4: Antibacterial Activity of this compound [5]
| Bacteria | MIC (µg/mL) | MBC (µg/mL) |
| Streptococcus pyogenes | 15.62 | 31.25 |
Table 5: α-Glucosidase Inhibitory Activity of Compounds from Morus alba [14]
| Compound | IC50 (µM) |
| This compound | >100 |
| Kuwanon G | 1.44 ± 0.11 |
| Oxyresveratrol | 29.53 ± 1.09 |
| Kuwanon C | 42.13 ± 2.01 |
| Norartocarpetin | 46.17 ± 2.94 |
| Moracin M | 98.71 ± 4.53 |
| Acarbose | 350.9 ± 17.94 |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways modulated by this compound and typical experimental workflows used in its study.
Caption: NF-κB signaling pathway and its inhibition by this compound.
Caption: Activation of the Wnt/β-catenin pathway by this compound.
Caption: Activation of the Nrf2-ARE antioxidant response pathway by this compound.
Caption: Generalized experimental workflow for assessing antioxidant activity.
Detailed Experimental Protocols
Isolation and Purification of this compound
This compound is typically isolated from the heartwood or twigs of plants from the Moraceae family.[15]
-
Extraction:
-
Dried and powdered plant material is subjected to solvent extraction.[15]
-
Commonly used solvents include ethyl acetate (B1210297) and ethanol (B145695).[15][16]
-
Extraction methods such as Soxhlet extraction, microwave-assisted extraction (MAE), and ultrasound-assisted extraction (UAE) can be employed.[16]
-
-
Chromatographic Purification:
-
The crude extract is purified using column chromatography, often with silica (B1680970) gel.[15]
-
A gradient of solvents is typically used to elute the compounds, though specific gradients are often not detailed in the literature.[15]
-
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[8]
-
Reagent Preparation:
-
Reaction:
-
Measurement:
-
Measure the absorbance at 517 nm using a spectrophotometer.[8]
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [([Absorbance of control] - [Absorbance of sample]) / (Absorbance of control)] × 100.[8]
-
ABTS Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).[8]
-
ABTS•+ Generation:
-
Working Solution:
-
Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[8]
-
-
Reaction:
-
Add a small volume of the antioxidant sample to a larger volume of the ABTS•+ working solution.[6]
-
-
Measurement:
-
Measure the absorbance at 734 nm.[6]
-
-
Calculation:
-
The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay.[6]
-
Cellular Antioxidant Activity (CAA) Assay
This assay provides a more biologically relevant assessment of antioxidant activity within a cellular environment.[8]
-
Cell Seeding:
-
Seed cells (e.g., HepG2) in a 96-well plate.[7]
-
-
Treatment:
-
Pre-treat the cells with this compound for a specific duration (e.g., 1 hour).[8]
-
-
Oxidative Stress Induction:
-
Add a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH), to induce oxidative stress.[8]
-
-
Measurement:
-
Measure fluorescence over time using a microplate reader.[8]
-
Western Blotting for Signaling Pathway Analysis
This technique is used to detect and quantify specific proteins in a sample.
-
Protein Extraction and Quantification:
-
Lyse cells treated with this compound to extract proteins.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.[11]
-
-
Immunoblotting:
-
Detection:
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.[12]
-
In Vivo Anti-inflammatory Model: Carrageenan-Induced Paw Edema
This is a standard model for assessing acute inflammation.[3]
-
Animals:
-
Male Wistar or Sprague-Dawley rats are commonly used.[3]
-
-
Procedure:
-
Administer this compound or a control substance (e.g., indomethacin) orally.[3]
-
After a set time, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw to induce inflammation.[3]
-
Measure the paw volume or thickness at various time points using a plethysmometer or digital calipers.[3]
-
-
Analysis:
-
Calculate the percentage inhibition of edema compared to the control group.[3]
-
Conclusion and Future Directions
This compound is a promising natural compound with a wide range of demonstrated preclinical bioactivities. The existing data strongly support its potential as an anti-inflammatory, antioxidant, and tyrosinase-inhibiting agent. Furthermore, its ability to promote osteogenesis and potential anti-cancer properties warrant further investigation.
However, a significant gap exists in the in vivo validation of these findings.[4] Future research should focus on:
-
Pharmacokinetic studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is crucial for its development as a therapeutic agent.[4]
-
In vivo efficacy studies: Well-designed animal models are needed to confirm the in vitro findings and to establish the therapeutic potential of this compound in various disease contexts.[4]
-
Toxicology studies: A comprehensive safety profile of this compound needs to be established.
The continued exploration of this compound's mechanisms of action and the validation of its efficacy in vivo will be critical in translating the promising preclinical data into tangible therapeutic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Naturally-Occurring Tyrosinase Inhibitors Classified by Enzyme Kinetics and Copper Chelation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Inhibition Mechanism of Components Isolated from Morus alba Branches on Diabetes and Diabetic Complications via Experimental and Molecular Docking Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Methodological & Application
Protocol for Dihydromorin Extraction from Plant Heartwood: Application Notes for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydromorin (B179768), a flavanonol found predominantly in the heartwood of plants from the Moraceae family, such as Morus alba (White Mulberry) and Artocarpus heterophyllus (Jackfruit), has garnered significant scientific interest for its diverse biological activities.[1] These include potent anti-inflammatory, antioxidant, and immunosuppressive properties.[2] This document provides detailed protocols for the extraction, purification, and quantification of this compound from plant heartwood. It also includes a summary of quantitative data from existing literature and visual representations of the experimental workflow and a key signaling pathway modulated by this compound to guide researchers in their drug discovery and development efforts.
Introduction
This compound (2R,3R)-2-(2,4-dihydroxyphenyl)-3,5,7-trihydroxy-2,3-dihydrochromen-4-one) is a bioactive flavonoid with demonstrated therapeutic potential.[1] Its anti-inflammatory effects are notably linked to the modulation of key signaling pathways, including the Toll-Like Receptor 4 (TLR4)/Nuclear Factor-kappa B (NF-κB) pathway.[2] The effective isolation of this compound is a critical first step for further pharmacological investigation. This protocol outlines a comprehensive methodology for its extraction from plant heartwood, a primary source of this compound.[1]
Data Presentation
The yield and purity of extracted this compound can vary based on the plant source, extraction method, and solvent used. The following tables summarize quantitative data for this compound and related flavonoids from various studies.
Table 1: Summary of Extraction Methods and Yields for this compound and Related Flavonoids
| Plant Source | Plant Part | Extraction Method | Solvent | Key Parameters | Yield/Concentration | Reference |
| Artocarpus heterophyllus | Heartwood | Soxhlet Extraction | Ethyl Acetate (B1210297) | Not Specified | Not Specified for this compound | [1] |
| Morus alba | Leaf | Soxhlet Extraction | Ethanol | Not Specified | 1.80% (extract rate) | [3] |
| Artocarpus heterophyllus | Heartwood | Maceration | Ethyl Acetate | 1:5 (w/v), 72 hours | Not Specified for this compound | [4] |
| Morus alba | Leaf | Maceration | 96% Ethanol | Not Specified | 11.04% (extract yield) | [5] |
| Sappanwood | Heartwood | Ultrasound-Assisted | Water | 30°C, 15 min, 1:5 g/mL | 3.0% (extract yield) | [6] |
Table 2: Quantitative Analysis of Flavonoids in Artocarpus heterophyllus Heartwood Extract by HPLC
| Compound | Concentration Range (µg/mL) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) | Recovery (%) |
| Artocarpanone | 6.25 - 100 | 0.06 | 0.2 | 98-104 |
| Artocarpin | 6.25 - 100 | 0.04 | 0.2 | 98-104 |
| Cycloartocarpin | 6.25 - 100 | 0.2 | 0.4 | 98-104 |
| [Data adapted from a study on flavonoids in A. heterophyllus heartwoods and may serve as a reference for this compound analysis.[7]] |
Experimental Protocols
Preparation of Plant Material
-
Collection and Identification: Collect heartwood from a reputable source, ensuring proper botanical identification of the plant species (e.g., Morus alba or Artocarpus heterophyllus).
-
Drying: Air-dry the heartwood shavings at room temperature in a well-ventilated area, protected from direct sunlight, until a constant weight is achieved.
-
Pulverization: Grind the dried heartwood into a coarse powder (approximately 20-40 mesh) using a mechanical grinder.
Extraction of this compound
This protocol describes two common methods for the extraction of this compound: Maceration and Soxhlet extraction.
2.1 Maceration Protocol [4]
-
Solvent Soaking: Place a known quantity of the powdered heartwood (e.g., 100 g) in a large glass container with a lid. Add ethyl acetate at a solid-to-solvent ratio of 1:5 (w/v).
-
Extraction Period: Seal the container and allow it to stand for 72 hours at room temperature, with occasional shaking to ensure thorough mixing.
-
Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.
-
Solvent Evaporation: Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature not exceeding 50°C to obtain the crude ethyl acetate extract.
-
Drying: Dry the crude extract in a vacuum desiccator to remove any residual solvent.
2.2 Soxhlet Extraction Protocol [3]
-
Sample Preparation: Place a known amount of the powdered heartwood (e.g., 50 g) into a cellulose (B213188) thimble.
-
Apparatus Setup: Place the thimble inside the main chamber of a Soxhlet extractor. Fill a round-bottom flask with ethyl acetate, ensuring the volume is sufficient for continuous cycling. Assemble the Soxhlet apparatus with a condenser.
-
Extraction: Heat the solvent in the round-bottom flask using a heating mantle. Allow the extraction to proceed for 6-8 hours, or until the solvent in the siphon arm runs clear.
-
Solvent Recovery: After extraction, cool the apparatus and recover the solvent from the extract using a rotary evaporator.
-
Drying: Dry the resulting crude extract in a vacuum desiccator.
Purification by Silica (B1680970) Gel Column Chromatography[1]
-
Column Preparation: Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent such as hexane. Pour the slurry into a glass column plugged with cotton wool, allowing the silica to settle into a packed bed.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial elution solvent or adsorb it onto a small amount of silica gel. Carefully load the sample onto the top of the packed column.
-
Elution: Elute the column with a solvent system of increasing polarity. A common gradient starts with 100% n-hexane and gradually increases the proportion of ethyl acetate (e.g., 9:1, 8:2, 7:3 v/v n-hexane:ethyl acetate).
-
Fraction Collection: Collect the eluate in fractions of a consistent volume (e.g., 20 mL).
-
Fraction Analysis: Monitor the fractions using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., toluene:ethyl acetate 7:3 v/v) and visualize under UV light (254 nm and 365 nm).
-
Pooling and Concentration: Combine the fractions containing the purified this compound (identified by comparing with a standard or based on literature Rf values) and evaporate the solvent to yield the purified compound.
-
Further Purification (Optional): For higher purity, the combined fractions can be subjected to preparative High-Performance Liquid Chromatography (HPLC).[1]
Quantification by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the quantification of this compound in the heartwood extract. Method validation is crucial for accurate and reliable results.[7][8]
-
Instrumentation: An HPLC system equipped with a C18 column (e.g., 4.6 x 150 mm, 5 µm), a UV-Vis detector, and an autosampler.
-
Mobile Phase: A gradient elution system of methanol (B129727) and water is often effective. For example, starting with a 60:40 (v/v) methanol:water mixture and increasing the methanol concentration over time.[7]
-
Detection: Monitor the elution at a wavelength of approximately 285 nm.[7]
-
Standard Preparation: Prepare a stock solution of purified this compound standard in methanol. Create a series of calibration standards by diluting the stock solution to known concentrations.
-
Sample Preparation: Accurately weigh the dried extract and dissolve it in methanol to a known concentration. Filter the solution through a 0.45 µm syringe filter before injection.
-
Analysis: Inject equal volumes of the standard solutions and the sample solution into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the sample extract by comparing its peak area to the calibration curve.
Mandatory Visualization
Experimental Workflow Diagram
Caption: Workflow for this compound Extraction and Purification.
This compound's Anti-Inflammatory Signaling Pathway
References
Application Notes and Protocols for Dihydromorin in Antibacterial Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant bacteria poses a significant threat to global health, necessitating the exploration of novel antimicrobial agents and therapeutic strategies. Dihydromorin (B179768), a flavonoid compound, has demonstrated potential as an antibacterial agent. These application notes provide a comprehensive overview of the methodologies used to evaluate the antibacterial efficacy of this compound, including its intrinsic activity and its potential synergistic effects with conventional antibiotics. The protocols outlined below are intended to guide researchers in the systematic investigation of this compound's antimicrobial properties.
Data Presentation
Table 1: Antibacterial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Bactericidal Concentration (MBC) (µg/mL) | Reference |
| Streptococcus pyogenes | 15.62 | 31.25 | [1] |
Note: Currently, published data on the antibacterial spectrum of this compound is limited. Further research is required to establish its efficacy against a broader range of clinically relevant bacteria.
Table 2: Synergistic Activity of Morin (B1676745), a Structurally Related Flavonoid, with Antibiotics against Methicillin-Resistant Staphylococcus aureus (MRSA)
| Antibiotic | MIC of Antibiotic Alone (µg/mL) | MIC of Morin Alone (µg/mL) | MIC of Antibiotic in Combination (µg/mL) | MIC of Morin in Combination (µg/mL) | Fractional Inhibitory Concentration Index (FICI) | Interpretation | Reference |
| Amoxicillin | >1024 | 280 (with Rutin) | 64 | 140 (with Rutin) + 70 (Quercetin) | ≤ 0.5 | Synergism | [2] |
| Ampicillin | >1024 | 280 (with Rutin) | 128 | 140 (with Rutin) + 70 (Quercetin) | ≤ 0.5 | Synergism | [2] |
| Cephradine | >1024 | 280 (with Rutin) | 256 | 140 (with Rutin) + 70 (Quercetin) | ≤ 0.5 | Synergism | [2] |
| Ceftriaxone | >1024 | 280 (with Rutin) | 256 | 140 (with Rutin) + 70 (Quercetin) | ≤ 0.5 | Synergism | [2] |
| Imipenem | 1.5 | 280 (with Rutin) | 0.25 | 140 (with Rutin) + 70 (Quercetin) | ≤ 0.5 | Synergism | [2] |
| Methicillin (B1676495) | >1024 | 280 (with Rutin) | 128 | 140 (with Rutin) + 70 (Quercetin) | ≤ 0.5 | Synergism | [2] |
Disclaimer: The data in Table 2 pertains to morin, a flavonoid structurally similar to this compound. These findings suggest a potential for synergistic interactions, which should be experimentally verified for this compound.
Mandatory Visualizations
Experimental workflow for antibacterial susceptibility testing of this compound.
Proposed antibacterial mechanisms of action for this compound.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Test bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer or McFarland standards
-
Microplate reader (optional, for quantitative analysis)
-
Positive control antibiotic (e.g., gentamicin)
-
Negative control (solvent used to dissolve this compound)
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar (B569324) plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into a tube containing 4-5 mL of sterile broth medium.
-
Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be verified using a spectrophotometer.
-
Dilute the standardized bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 100 µL of sterile MHB to wells 2 through 12.
-
Add 200 µL of the highest concentration of the this compound solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process to well 10. Discard 100 µL from well 10.
-
Well 11 should contain MHB with the bacterial suspension only (growth control).
-
Well 12 should contain MHB only (sterility control).
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial inoculum (prepared in step 1) to each well from 1 to 11. The final volume in these wells will be 200 µL.
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which there is no visible growth.
-
A microplate reader can be used to measure the optical density at 600 nm (OD₆₀₀) for a more quantitative assessment.
-
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
This method determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Procedure:
-
Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
-
Spot-inoculate the aliquot onto a fresh Mueller-Hinton Agar (MHA) plate.
-
Incubate the MHA plate at 37°C for 18-24 hours.
-
The MBC is the lowest concentration that results in no bacterial growth on the agar plate.
Protocol 3: Checkerboard Assay for Synergy Testing
This assay is used to evaluate the interaction (synergistic, additive, indifferent, or antagonistic) between two antimicrobial agents.
Materials:
-
This compound
-
Antibiotic of interest
-
Sterile 96-well microtiter plates
-
Test bacterial strain
-
Appropriate broth medium (e.g., MHB)
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of this compound and the antibiotic at concentrations that are four times the highest desired final concentration.
-
Prepare a standardized bacterial inoculum as described in the MIC protocol.
-
-
Plate Setup:
-
In a 96-well plate, serially dilute this compound along the x-axis (columns) and the antibiotic along the y-axis (rows).
-
This creates a matrix of wells with varying concentrations of both agents.
-
Include a row with serial dilutions of this compound only and a column with serial dilutions of the antibiotic only to determine their individual MICs under the assay conditions.
-
Include a growth control well (bacteria and medium only) and a sterility control well (medium only).
-
-
Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with the prepared bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
After incubation, determine the MIC for each agent alone and for each combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each agent in every well that shows no growth:
-
FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC of Antibiotic = (MIC of Antibiotic in combination) / (MIC of Antibiotic alone)
-
-
Calculate the FIC Index (FICI) for each combination:
-
FICI = FIC of this compound + FIC of Antibiotic
-
-
Interpretation of FICI:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 1: Additive
-
1 < FICI < 4: Indifference
-
FICI ≥ 4: Antagonism
-
-
Concluding Remarks
This compound presents a promising avenue for the development of new antibacterial therapies, either as a standalone agent or in combination with existing antibiotics. The protocols provided herein offer a standardized framework for the in vitro evaluation of its efficacy. Further research into its broader spectrum of activity, mechanisms of action, and in vivo efficacy is warranted to fully elucidate its therapeutic potential. The structural similarity to morin suggests that this compound may act by disrupting bacterial cell membranes and inhibiting key metabolic pathways, and potentially by reversing antibiotic resistance mechanisms. However, these hypotheses require direct experimental validation for this compound.
References
- 1. In vitro Potential Effect of Morin in the Combination with β-Lactam Antibiotics Against Methicillin-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibiotic additive and synergistic action of rutin, morin and quercetin against methicillin resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Myeloperoxidase (MPO) activity assay protocol using Dihydromorin
Application Note: Myeloperoxidase (MPO) Activity Assay
Topic: Myeloperoxidase (MPO) Activity Assay Protocol using a Fluorogenic Substrate
Audience: Researchers, scientists, and drug development professionals.
Note on Dihydromorin (B179768): Extensive literature searches did not yield a validated protocol for a myeloperoxidase (MPO) activity assay using this compound as a substrate. Available research primarily characterizes this compound as an inhibitor of MPO activity rather than a substrate for measuring its enzymatic function. Therefore, this document provides a detailed protocol for a highly sensitive and widely used fluorogenic MPO activity assay. A discussion of this compound's role as an MPO inhibitor is also included for context.
Introduction
Myeloperoxidase (MPO) is a heme-containing peroxidase enzyme abundantly found in the azurophilic granules of neutrophils and, to a lesser extent, in monocytes. It plays a critical role in the innate immune system by catalyzing the formation of reactive oxygen species, most notably hypochlorous acid (HOCl), from hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻). While essential for microbial killing, excessive MPO activity is implicated in the pathogenesis of numerous inflammatory diseases, including cardiovascular diseases, neurodegenerative disorders, and certain cancers. Consequently, the accurate measurement of MPO activity is crucial for both basic research and the development of therapeutic inhibitors.
This application note details a robust and sensitive fluorometric assay for quantifying MPO activity in various biological samples, such as tissue homogenates and cell lysates. The assay is based on the MPO-catalyzed, H₂O₂-dependent oxidation of a non-fluorescent substrate to a highly fluorescent product, providing a direct measure of enzymatic activity.
Assay Principle
The assay utilizes a highly sensitive and stable fluorogenic probe, such as 10-acetyl-3,7-dihydroxyphenoxazine (B49719) (Amplex® Red or equivalent), which is non-fluorescent until oxidized. In the presence of hydrogen peroxide, MPO catalyzes the oxidation of the substrate to resorufin, a highly fluorescent compound. The resulting fluorescence, measured at an excitation wavelength of approximately 535 nm and an emission wavelength of around 587 nm, is directly proportional to the MPO activity in the sample. To differentiate MPO-specific activity from that of other peroxidases, a parallel reaction can be run in the presence of a specific MPO inhibitor.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the fluorogenic MPO activity assay.
Table 1: Reagent Concentrations and Wavelengths
| Parameter | Recommended Value |
| Substrate Concentration | 50-100 µM |
| Hydrogen Peroxide (H₂O₂) Conc. | 10-20 µM |
| Excitation Wavelength | ~535 nm |
| Emission Wavelength | ~587 nm |
| Assay Temperature | 25-37 °C |
| Assay pH | 7.4 |
Table 2: Typical Sample Material Requirements
| Sample Type | Starting Amount | Lysis/Homogenization Buffer Volume |
| Tissue | 10-20 mg | 200 µL |
| Adherent Cells | 1-5 x 10⁶ cells | 200 µL |
| Suspension Cells | 1-5 x 10⁶ cells | 200 µL |
Experimental Protocols
Reagent Preparation
-
MPO Assay Buffer: 50 mM sodium phosphate (B84403) buffer, pH 7.4, containing 0.5% hexadecyltrimethylammonium bromide (HTAB) to ensure MPO release from granules. Store at 4°C.
-
Fluorogenic Substrate Stock Solution (e.g., 10 mM Amplex® Red): Dissolve in high-quality DMSO. Aliquot and store at -20°C, protected from light.
-
Hydrogen Peroxide (H₂O₂) Stock Solution (e.g., 10 mM): Prepare fresh in MPO Assay Buffer. The concentration of commercially available H₂O₂ solutions should be verified by measuring absorbance at 240 nm.
-
MPO Positive Control: Purified human MPO can be used to validate the assay. Reconstitute and dilute in MPO Assay Buffer.
-
(Optional) MPO Inhibitor: For determining MPO-specific activity, a known inhibitor like 4-aminobenzoic acid hydrazide (4-ABAH) can be used.
Sample Preparation
-
Tissue Samples:
-
Perfuse tissues with cold PBS to remove intravascular blood.
-
Homogenize approximately 10-20 mg of tissue in 200 µL of ice-cold MPO Assay Buffer.
-
Incubate the homogenate on ice for 15 minutes with intermittent vortexing.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Collect the supernatant for the assay.
-
-
Cell Samples (Adherent or Suspension):
-
Collect 1-5 x 10⁶ cells by centrifugation.
-
Wash the cell pellet once with cold PBS.
-
Resuspend the pellet in 200 µL of ice-cold MPO Assay Buffer.
-
Lyse the cells by sonication or freeze-thaw cycles.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Collect the supernatant for the assay.
-
Assay Procedure
-
Prepare Reaction Mix: On the day of the experiment, prepare a fresh reaction mixture. For each well, combine:
-
88 µL of MPO Assay Buffer
-
1 µL of 10 mM Fluorogenic Substrate Stock (final concentration 100 µM)
-
1 µL of 1 mM H₂O₂ Stock (final concentration 10 µM)
-
-
Plate Setup:
-
Pipette 10 µL of sample supernatant, positive control, or MPO Assay Buffer (for blank) into the wells of a black, flat-bottom 96-well plate.
-
To determine MPO-specific activity, prepare parallel wells with samples and add a specific MPO inhibitor.
-
-
Initiate Reaction:
-
Add 90 µL of the Reaction Mix to each well to start the reaction. The total volume should be 100 µL.
-
-
Measurement:
-
Immediately measure the fluorescence in a microplate reader at Ex/Em = 535/587 nm.
-
Read the plate kinetically for 10-30 minutes, taking readings every 1-2 minutes.
-
Data Analysis
-
Subtract the fluorescence reading of the blank from all sample and standard readings.
-
Determine the rate of reaction (change in fluorescence per unit time) for each well from the linear portion of the kinetic curve.
-
The MPO activity is proportional to this rate. If a standard curve with known MPO concentrations is prepared, the activity in the samples can be quantified.
-
MPO-specific activity can be calculated by subtracting the reaction rate in the presence of an MPO inhibitor from the total reaction rate.
Discussion: this compound as an MPO Inhibitor
This compound, a flavanonol found in certain plants, has been investigated for its anti-inflammatory and antioxidant properties.[1] Contrary to being a substrate, studies have indicated that this compound can act as an inhibitor of myeloperoxidase. This inhibitory action is a component of its broader anti-inflammatory effects. Researchers studying the potential therapeutic applications of this compound would, therefore, measure its ability to decrease MPO activity in assays like the one described above, rather than using it to generate a signal.
Visualizations
Experimental Workflow
Caption: Workflow for the fluorogenic MPO activity assay.
Signaling Pathway: MPO Catalytic Cycle
Caption: Simplified MPO peroxidase cycle.
References
Application Notes and Protocols for In Vitro Evaluation of Dihydromorin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydromorin, a naturally occurring flavanonol found in plants of the Moraceae family, has emerged as a compound of significant interest for its diverse biological activities.[1][2] Pre-clinical in vitro studies have demonstrated its potential as an anti-inflammatory, antioxidant, antibacterial, and cytomodulatory agent.[1][3] These properties suggest its therapeutic potential in a range of pathologies, including inflammatory diseases, conditions associated with oxidative stress, and even cancer.[3][4] This document provides detailed application notes and standardized protocols for the in vitro experimental design of this compound in cell culture, aimed at guiding researchers in pharmacology, drug discovery, and natural product chemistry.
Compound Profile
For effective in vitro experimental design, it is crucial to understand the fundamental properties of this compound.
| Property | Value | Source |
| IUPAC Name | (2R,3R)-2-(2,4-dihydroxyphenyl)-3,5,7-trihydroxy-2,3-dihydrochromen-4-one | [5] |
| Molecular Formula | C₁₅H₁₂O₇ | [5] |
| Molecular Weight | 304.25 g/mol | [5] |
| CAS Number | 18422-83-8 | [5] |
| Appearance | White to off-white solid | [2] |
| Solubility | Soluble in DMSO and methanol | [2] |
| Storage | Store at 2°C - 8°C | [3] |
Quantitative Data Summary
The following tables summarize the available quantitative data on the biological activities of this compound from in vitro studies. It is important to note that the cytotoxic effects on some cancer cell lines are based on studies of the structurally similar flavonoid, dihydromyricetin (B1665482) (DMY), and serve as a representative example.[6]
Table 1: Anti-inflammatory and Immunosuppressive Activity of this compound
| Assay | Cell Type/Target | Measurement | Result (IC₅₀) | Source |
| Chemotaxis Inhibition | Human Polymorphonuclear Neutrophils (PMNs) | Inhibition of fMLP-induced migration | 5.03 µg/mL | [7] |
| Myeloperoxidase (MPO) Inhibition | Human PMNs | Inhibition of MPO activity | 5.24 µg/mL | [7] |
| Reactive Oxygen Species (ROS) Production | Human Whole Blood Cells | Inhibition of ROS production | 7.88 µg/mL | [7] |
| Reactive Oxygen Species (ROS) Production | Human PMNs | Inhibition of ROS production | 7.59 µg/mL | [7] |
| Reactive Oxygen Species (ROS) Production | Human Monocytes | Inhibition of ROS production | 7.24 µg/mL | [7] |
Table 2: Antibacterial Activity of this compound
| Assay | Bacterial Strain | Measurement | Result (µg/mL) | Source |
| Broth Microdilution | Streptococcus pyogenes | Minimum Inhibitory Concentration (MIC) | 15.62 | [7][8] |
| Broth Microdilution | Streptococcus pyogenes | Minimum Bactericidal Concentration (MBC) | 31.25 | [7][8] |
| Broth Microdilution | Streptococcus mutans | MIC & MBC | 31.25 | [8] |
Table 3: Representative Anti-proliferative Activity (Dihydromyricetin on JAR Choriocarcinoma Cells)
| Concentration (µM) | Inhibition Rate (%) after 48h | IC₅₀ (µM) | Source |
| 0 | 0 | \multirow{5}{*}{~312} | [6] |
| 62 | 15.3 ± 2.1 | [6] | |
| 125 | 28.7 ± 3.5 | [6] | |
| 250 | 45.1 ± 4.2 | [6] | |
| 375 | 58.9 ± 5.3 | [6] |
Key Signaling Pathways
This compound exerts its biological effects by modulating several key signaling pathways. Understanding these pathways is crucial for designing mechanism-of-action studies.
Experimental Workflow
A systematic approach is recommended to evaluate the in vitro effects of this compound. The following workflow outlines the key experimental stages.
Experimental Protocols
Cell Viability and Proliferation (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound and to establish a dose-response curve for calculating the IC₅₀ value.[8] The assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by metabolically active cells.[9][10][11]
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Selected cell line (e.g., cancer cell line or normal cell line)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]
-
DMSO
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.[8] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions (e.g., 0.1, 1, 10, 25, 50, 100 µM).[5][8] Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and an untreated control.
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, or 72 hours).[8]
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8] Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8][11]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the this compound concentration to determine the IC₅₀ value.
Apoptosis Analysis (Annexin V-FITC/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following this compound treatment using flow cytometry.[12]
Materials:
-
Treated and untreated cells
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Cold PBS
-
Flow cytometer
Protocol:
-
Cell Treatment and Harvesting: Seed cells in 6-well plates and treat with this compound at concentrations around the predetermined IC₅₀ value for 24 or 48 hours.[12] Collect both floating and adherent cells.[12]
-
Washing: Wash the cells twice with cold PBS.[12]
-
Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[12]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[12]
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
Cell Cycle Analysis
This protocol determines the effect of this compound on cell cycle progression.[6][13]
Materials:
-
Treated and untreated cells
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution containing RNase A[13]
-
Flow cytometer
Protocol:
-
Cell Treatment and Harvesting: Treat cells with this compound for the desired time. Harvest the cells by trypsinization.
-
Fixation: Resuspend the cell pellet in cold PBS and add cold 70% ethanol dropwise while vortexing to fix the cells.[13] Incubate at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.[6][13]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.[14]
Western Blotting for Protein Expression Analysis
This protocol is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways modulated by this compound.[8][15][16]
Materials:
-
Treated and untreated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against active β-catenin, NF-κB p65, phospho-p38 MAPK, and a loading control like β-actin or GAPDH)[8]
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
-
Chemiluminescence detection system
Protocol:
-
Protein Extraction: Lyse the treated and untreated cells with RIPA buffer.[5]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.[8]
-
SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.[5][16]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[5]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[8]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.[8][15]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Detection: Detect the protein bands using an ECL substrate and a chemiluminescence imaging system.[8]
-
Analysis: Quantify the band intensities and normalize to the loading control.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | 18422-83-8 | TAA42283 | Biosynth [biosynth.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 12. benchchem.com [benchchem.com]
- 13. cancer.wisc.edu [cancer.wisc.edu]
- 14. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 16. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
Application Notes and Protocols: A Comparative Analysis of Soxhlet and Microwave-Assisted Extraction of Dihydromorin
Introduction
Dihydromorin (B179768), a flavanonol predominantly found in plants of the Moraceae family like Morus alba (White Mulberry) and Maclura cochinchinensis, has attracted significant scientific attention for its potential therapeutic applications, including anti-inflammatory, antioxidant, and antibacterial properties.[1] The efficient extraction of this compound from its natural sources is a critical preliminary step for research and drug development. This document provides a detailed comparison of two common extraction techniques: conventional Soxhlet extraction and modern Microwave-Assisted Extraction (MAE). These notes are intended for researchers, scientists, and professionals in the field of drug development.
Quantitative Data Comparison
The selection of an extraction method has a significant impact on the yield, purity, and overall efficiency of isolating this compound. While a direct comparative study on this compound extraction using both methods from a single plant source is not extensively documented, the following table synthesizes available data for this compound and structurally related flavonoids to provide a comparative overview.
| Extraction Method | Plant Source/Compound | Solvent | Key Parameters | Yield | Reference |
| Soxhlet Extraction | Morus alba (leaf extract) | Ethanol (B145695) | Not Specified | 1.80% (extract rate) | [2] |
| Soxhlet Extraction | Artocarpus heterophyllus (Heartwood) | Ethyl Acetate | Not Specified | - | [3] |
| Microwave-Assisted Extraction (MAE) | Cudrania tricuspidata (pruning residue) | Water | Temp: 43.0 °C, Time: 80.3 min, Liquid-to-Residue Ratio: 22.2 | 2.72 mg/g (total polyphenol) | [2] |
| Microwave-Assisted Extraction (MAE) | Licorice Root (Phenolic Compounds) | 80% Ethanol | Time: 5-6 min, Liquid/Solid Ratio: 12.7/1 | 47.47 mg/g | [4] |
| Soxhlet Extraction | Licorice Root (Phenolic Compounds) | 80% Ethanol | Time: 6 h | 41.709 mg/g | [4] |
Note: The yields and purity are highly dependent on the specific plant material, solvent, and experimental conditions. The table provides a comparative overview based on available data.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are representative protocols for Soxhlet and Microwave-Assisted Extraction, adapted for this compound extraction based on established procedures for flavonoids.[2]
Protocol 1: Soxhlet Extraction of this compound
This conventional method is often utilized as a benchmark for comparison.[2][5] It is a form of continuous solid-liquid extraction that is particularly effective for compounds with limited solubility in the extraction solvent, as the solvent is repeatedly reused.[5]
Apparatus:
-
Soxhlet extractor
-
Round-bottom flask
-
Condenser
-
Heating mantle
-
Thimble (cellulose or glass)
-
Rotary evaporator
Procedure:
-
Sample Preparation: A known quantity of dried and powdered plant material (e.g., Morus alba leaves) is accurately weighed.
-
Loading: The powdered material is placed into a thimble.
-
Assembly: The thimble is placed into the main chamber of the Soxhlet extractor. The round-bottom flask is filled with a suitable solvent (e.g., ethanol or ethyl acetate).[2][3] The apparatus is then assembled with the condenser placed on top.
-
Extraction: The solvent in the round-bottom flask is heated. The solvent vaporizes, rises to the condenser, liquefies, and drips back onto the sample in the thimble.[2] The chamber containing the sample fills with the warm solvent.
-
Cycling: Once the chamber is full, the solvent and extracted compounds are siphoned back into the round-bottom flask.[2] This cycle is repeated for several hours (typically 16-20 hours) until the extraction is complete.[6]
-
Concentration: After extraction, the extract is concentrated using a rotary evaporator to remove the solvent.
-
Further Processing: The crude extract can then be subjected to chromatographic techniques for the isolation and purification of this compound.[3]
Protocol 2: Microwave-Assisted Extraction (MAE) of this compound
MAE is a modern technique that utilizes microwave energy to heat the solvent and sample, which can lead to a more efficient extraction process with reduced extraction times and solvent consumption.[2][7][8]
Apparatus:
-
Microwave extraction system (closed-vessel or open-vessel)
-
Microwave-safe extraction vessels
-
Filtration apparatus (e.g., Büchner funnel, vacuum flask)
-
Rotary evaporator
Procedure:
-
Sample Preparation: A specific amount of powdered plant material is accurately weighed.
-
Mixing: The powdered material is mixed with a suitable solvent (e.g., distilled water or ethanol) in a microwave-safe extraction vessel.[2]
-
Parameter Setting: The vessel is placed in the microwave extractor. The extraction parameters such as temperature, time, and microwave power are set according to optimized conditions.[2] For example, for phenolic compounds from licorice root, optimal conditions were 80% ethanol, an extraction time of 5-6 minutes, and a liquid-to-solid ratio of 12.7:1.[4]
-
Extraction: The microwave program is initiated. The microwave energy heats the solvent and the moisture within the plant cells, causing cell rupture and the release of bioactive compounds.
-
Cooling and Filtration: After the extraction is complete, the mixture is allowed to cool down. The extract is then separated from the solid residue by filtration.[2]
-
Concentration: The solvent is removed from the filtrate using a rotary evaporator to obtain the crude extract.
-
Purification: The crude this compound extract can be further purified using chromatographic methods.
Visualizations
Experimental Workflows
Caption: Workflow for Soxhlet Extraction of this compound.
Caption: Workflow for Microwave-Assisted Extraction of this compound.
Signaling Pathway
This compound exerts its biological effects by modulating various cellular signaling pathways. For instance, its anti-inflammatory effects are partly mediated through the inhibition of the Toll-Like Receptor 4 (TLR4)/Nuclear Factor-kappa B (NF-κB) pathway.[1]
Caption: this compound's inhibitory effect on the NF-κB signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Optimization of microwave assisted extraction (MAE) and soxhlet extraction of phenolic compound from licorice root - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemistry Teaching Labs - Soxhlet Extraction [chemtl.york.ac.uk]
- 6. waterboards.ca.gov [waterboards.ca.gov]
- 7. Microwave-assisted extraction of functional compounds from plants: A Review :: BioResources [bioresources.cnr.ncsu.edu]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
Troubleshooting & Optimization
Technical Support Center: Enhancing Dihydromorin Bioavailability for In Vivo Research
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the challenges associated with the low oral bioavailability of dihydromorin (B179768) in in vivo studies. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful experimental design and execution.
Troubleshooting Guide: Common Issues in this compound In Vivo Experiments
| Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low or undetectable plasma concentrations of this compound after oral administration. | 1. Poor aqueous solubility: this compound is inherently hydrophobic, leading to poor dissolution in gastrointestinal fluids.[1] 2. Extensive first-pass metabolism: Significant degradation in the intestine and liver before reaching systemic circulation.[1] 3. P-glycoprotein (P-gp) efflux: Active transport of this compound out of intestinal epithelial cells back into the gut lumen.[1] | 1. Formulation Strategy: Develop an advanced formulation to improve solubility and absorption. Nanoformulations such as solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), or mixed micelles are highly recommended.[1][2] 2. Co-administration with Inhibitors: Administer this compound with a known P-gp inhibitor (e.g., quercetin (B1663063), cyclosporine A) to reduce efflux.[3][4][5] Co-administration with inhibitors of metabolic enzymes like cytochrome P450s (e.g., CYP3A4) can also be beneficial.[1] 3. Alternative Administration Routes: For initial proof-of-concept studies, consider parenteral routes like intravenous (IV) or intraperitoneal (IP) injection to bypass first-pass metabolism.[1] |
| High variability in plasma concentrations between individual animals. | 1. Inconsistent formulation homogeneity: Uneven particle size distribution or drug loading can lead to variable dissolution and absorption. 2. Food effects: The presence or absence of food in the gastrointestinal tract can significantly alter drug absorption. | 1. Improve Formulation Homogeneity: Utilize high-pressure homogenization or sonication for a uniform particle size distribution in nanoformulations.[1] 2. Standardize Feeding Protocol: Ensure a consistent fasting or fed state for all animals in the study.[1] Document and control the diet and feeding times meticulously. |
| Rapid clearance and short half-life observed in pharmacokinetic studies. | Extensive metabolism: Rapid breakdown of this compound by metabolic enzymes.[1] | 1. Metabolic Inhibitors: Co-administer with inhibitors of relevant cytochrome P450 enzymes.[1] 2. Sustained-Release Formulation: Develop a formulation, such as polymeric nanoparticles, that provides a sustained release of this compound over an extended period.[2] |
| Difficulty in preparing a stable and reproducible this compound formulation. | 1. Aggregation of nanoparticles: Poor formulation parameters can lead to clumping of nanoparticles over time. 2. Drug leakage from the carrier: The encapsulated this compound may leak from the delivery system during storage. | 1. Optimize Formulation Parameters: Systematically vary the lipid-to-drug ratio, surfactant concentration, and homogenization/sonication parameters to achieve optimal stability.[1] 2. Incorporate Stabilizers: Use appropriate stabilizers or surfactants (e.g., Pluronic series, Tween 80) in the formulation to prevent particle aggregation.[1] 3. Lyophilization: For long-term storage, consider lyophilizing the nanoformulation with a cryoprotectant (e.g., trehalose). |
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound so low?
A1: The low oral bioavailability of this compound is attributed to several factors. Its poor aqueous solubility limits dissolution in the gastrointestinal tract, which is a prerequisite for absorption.[1] Additionally, this compound undergoes extensive first-pass metabolism in the intestines and liver, where a significant portion of the absorbed drug is metabolized before it can reach systemic circulation.[1] Efflux transporters like P-glycoprotein can also actively pump this compound out of intestinal cells, further reducing its net absorption.[1]
Q2: What are the most promising strategies to enhance the in vivo bioavailability of this compound?
A2: Nanoformulations are a highly effective approach to enhance the bioavailability of this compound. These include:
-
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These lipid-based nanoparticles can encapsulate this compound, protecting it from degradation and improving its absorption.[2]
-
Mixed Micelles: Formulations with surfactants like Pluronic F127 and Tween 80 can form micelles that solubilize this compound and increase its intestinal permeability.[1]
-
Polymeric Nanoparticles: Biodegradable polymers like PLGA can be used to create nanoparticles that provide controlled and sustained release of this compound.[2]
Co-administration with P-gp inhibitors is another viable strategy to increase intestinal absorption.[4][6]
Q3: How can I quantitatively assess the improvement in this compound bioavailability?
A3: Pharmacokinetic studies in animal models (e.g., rats) are essential for quantitatively assessing bioavailability. By administering your enhanced this compound formulation and a control (e.g., a simple suspension) orally to different groups of animals, you can collect blood samples over time and measure the plasma concentration of this compound. Key pharmacokinetic parameters to compare are:
-
Cmax (Maximum plasma concentration): The highest concentration of the drug in the plasma.
-
Tmax (Time to reach Cmax): The time at which Cmax is observed.
-
AUC (Area Under the Curve): The total drug exposure over time.
A significant increase in the AUC for the enhanced formulation compared to the control indicates improved bioavailability.[1]
Q4: Are there any commercially available P-gp inhibitors I can use in my research?
A4: Yes, several well-characterized P-gp inhibitors are available for research purposes. Verapamil and cyclosporine A are classic examples, although they are not specific to P-gp.[4] Some naturally occurring flavonoids, such as quercetin and silymarin, have also been shown to inhibit P-gp activity and may be suitable for co-administration.
Quantitative Data Summary
Due to the limited availability of in vivo pharmacokinetic data specifically for this compound, the following table presents data from a study on the structurally similar flavonoid, morin (B1676745). This demonstrates the potential for significant bioavailability enhancement using a mixed micelle formulation.
Table 1: Pharmacokinetic Parameters of Morin in Rats After Oral Administration
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| Morin Suspension | 50 | 85.3 ± 15.7 | 1.0 ± 0.0 | 245.8 ± 63.2 | 100 |
| Morin-Mixed Micelles | 50 | 489.6 ± 112.4 | 1.5 ± 0.5 | 2751.7 ± 598.3 | 1119.5 |
Data adapted from a study on morin, a structurally similar flavonoid, to illustrate the potential of nanoformulations. The mixed micelle formulation consisted of Pluronic F127 and Tween 80.[5]
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol describes a general method for preparing SLNs using hot homogenization and ultrasonication.
Materials:
-
This compound
-
Solid lipid (e.g., glyceryl monostearate, stearic acid)
-
Surfactant (e.g., Tween 80, Poloxamer 188)
-
Deionized water
Procedure:
-
Lipid Phase Preparation: Melt the solid lipid by heating it to 5-10°C above its melting point. Add this compound to the molten lipid and stir until a clear solution is formed.
-
Aqueous Phase Preparation: Dissolve the surfactant in deionized water and heat it to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the hot aqueous phase to the hot lipid phase dropwise under high-speed stirring (e.g., 10,000 rpm) for 15-30 minutes to form a coarse oil-in-water emulsion.
-
Homogenization: Subject the pre-emulsion to high-pressure homogenization or ultrasonication using a probe sonicator. This step is critical for reducing the particle size to the nanometer range.
-
Cooling: Cool the resulting nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.
-
Characterization: Characterize the SLN dispersion for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
Protocol 2: Preparation of this compound-Loaded Mixed Micelles
This protocol is adapted from a successful study on the flavonoid morin and uses the thin-film hydration method.[1][5]
Materials:
-
This compound
-
Pluronic F127
-
Tween 80
-
Deionized water
Procedure:
-
Dissolution: Dissolve this compound, Pluronic F127, and Tween 80 in methanol in a round-bottom flask.
-
Film Formation: Evaporate the methanol using a rotary evaporator at 40°C under a vacuum to form a thin lipid film on the inner wall of the flask.
-
Hydration: Hydrate the film with a pre-determined volume of deionized water by rotating the flask in a water bath at 37°C for 1 hour.
-
Sonication: Sonicate the resulting suspension in a bath sonicator to form a clear mixed micelle solution.
-
Characterization: Characterize the formulation for particle size, PDI, and encapsulation efficiency.
Protocol 3: In Vivo Pharmacokinetic Study in Rats
This protocol outlines a general procedure for evaluating the oral bioavailability of a this compound formulation.
Materials:
-
This compound formulation and control suspension
-
Sprague-Dawley or Wistar rats (male, 200-250 g)
-
Oral gavage needles
-
Blood collection tubes (with anticoagulant, e.g., heparin or EDTA)
-
Centrifuge
-
HPLC system for this compound quantification
Procedure:
-
Animal Acclimatization and Fasting: Acclimatize the rats for at least one week before the experiment. Fast the animals overnight (12-18 hours) with free access to water before dosing.
-
Dosing: Divide the rats into two groups (n=6 per group): a control group receiving the this compound suspension and a test group receiving the enhanced formulation. Administer the formulations orally via gavage at a predetermined dose.
-
Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into tubes containing an anticoagulant.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated HPLC method.
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) for both groups using appropriate software and determine the relative bioavailability of the test formulation compared to the control.
Visualizations
Experimental Workflow for Bioavailability Enhancement
The following diagram outlines the general workflow for developing and evaluating a this compound nanoformulation to enhance its bioavailability.
Caption: Workflow for enhancing this compound bioavailability.
Signaling Pathway: Wnt/β-catenin
This compound has been shown to activate the Wnt/β-catenin signaling pathway, which is crucial in various cellular processes, including osteogenic differentiation.[7]
Caption: Canonical Wnt/β-catenin signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Botanical Flavonoids: Efficacy, Absorption, Metabolism and Advanced Pharmaceutical Technology for Improving Bioavailability [mdpi.com]
- 4. scispace.com [scispace.com]
- 5. Enhanced oral bioavailability of morin administered in mixed micelle formulation with PluronicF127 and Tween80 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Emerging significance of flavonoids as P-glycoprotein inhibitors in cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Mitigating off-target effects of Dihydromorin in cellular assays
Welcome to the technical support center for Dihydromorin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on effectively using this compound in cellular assays while minimizing and troubleshooting potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
A1: this compound is a naturally occurring flavanonol compound, a type of flavonoid, found in plants of the Moraceae family, such as jackfruit and white mulberry.[1][2] It is recognized for a variety of biological activities, including antioxidant, anti-inflammatory, and tyrosinase inhibitory effects.[2][3]
Q2: What is the primary mechanism of action for this compound?
A2: this compound's mechanism of action can be context-dependent. For instance, it has been shown to promote osteogenic differentiation in mesenchymal stem cells by activating the Wnt/β-catenin signaling pathway.[4][5] In other cellular models, it may exhibit inhibitory effects on pathways like MAPK signaling.[1][4] Its role as a tyrosinase inhibitor is also a key aspect of its activity, making it a compound of interest for applications in treating hyperpigmentation.[5][6]
Q3: What are potential off-target effects of this compound in cellular models?
A3: As a flavonoid, this compound may interact with multiple cellular proteins, which can lead to off-target effects.[4] Potential off-target effects include:
-
Unintended Pathway Modulation: It may activate or inhibit signaling pathways not related to the primary research question.[4]
-
Cytotoxicity: At higher concentrations, this compound can decrease cell viability, which may not be linked to a specific target.[4]
-
Promiscuous Binding: It has the potential to interact with a range of proteins, including various kinases, which can complicate the interpretation of data.[4]
Q4: How can I proactively minimize off-target effects in my experimental design?
A4: To reduce the likelihood of off-target effects confounding your results, several strategies can be implemented:
-
Use the Lowest Effective Concentration: It is crucial to titrate this compound to determine the lowest concentration that produces the desired on-target effect, as higher concentrations are more prone to engaging lower-affinity off-targets.[4][7]
-
Employ Control Compounds: If available, use a structurally similar but inactive analog of this compound as a negative control to ensure that the observed effects are not due to the chemical scaffold itself.[7]
-
Orthogonal Validation: Confirm your findings using structurally and mechanistically different inhibitors for the same target, or by using genetic approaches like siRNA or CRISPR-Cas9 to validate the target.[8]
Troubleshooting Guide
This guide provides solutions to common problems encountered when using this compound in cellular assays.
| Problem | Possible Cause | Suggested Solution |
| Unexpected cytotoxicity observed at concentrations intended to be non-toxic. | 1. Off-target toxicity: this compound may be interacting with proteins essential for cell survival.[7] 2. Compound instability/degradation: The compound may have degraded into a more toxic substance. | 1. Determine the IC50 for cytotoxicity: Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to establish the concentration at which this compound is toxic to your specific cell line.[4] 2. Use fresh compound: Prepare fresh dilutions from a concentrated stock for each experiment and store the stock solution properly (e.g., at 2°C - 8°C).[3][4] |
| Phenotypic results do not correlate with the known on-target activity of this compound. | 1. Off-target effect dominance: The observed phenotype might be a result of an off-target effect, not the intended on-target activity.[7] 2. Cell-line specific differences: The expression levels of the on-target or off-target proteins may vary between different cell lines.[7] | 1. Validate on-target engagement: Use a technique like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to its intended target in your cells.[7] 2. Confirm target expression: Check the expression levels of the target protein in your cell line using Western Blot or qPCR.[7] 3. Perform a rescue experiment: If possible, overexpress the target protein to see if it reverses the effect of this compound. |
| Inconsistent results between different experiments. | 1. Variability in cell health and passage number: Cells that are unhealthy or have a high passage number can respond differently to treatment. 2. Inconsistent reagent preparation: Improperly prepared or stored this compound solutions can lead to variability. | 1. Standardize cell culture conditions: Ensure that cells are healthy, within a consistent passage number range, and plated at a uniform density for all experiments. 2. Follow consistent reagent handling: Always prepare fresh dilutions of this compound from a validated stock solution for each experiment. |
Data Presentation
Table 1: this compound Properties and Inhibitory Concentrations
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₂O₇ | [3][9] |
| Molecular Weight | 304.25 g/mol | [3][9] |
| Tyrosinase IC50 (Mushroom) | Varies by study | [6] |
| Effective Concentration Range (UC-MSCs) | 0.1 to 50 µM | [4] |
Note: IC50 values can vary depending on the specific assay conditions.
Mandatory Visualizations
Caption: Troubleshooting workflow for unexpected phenotypes.
Caption: this compound signaling pathways.
Caption: Experimental workflow for inhibitor validation.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is used to determine the cytotoxic effects of this compound and to establish an optimal working concentration range.[4]
Materials:
-
96-well cell culture plates
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO at the same concentration as the highest this compound dose).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[4]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[4]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well.[4] Pipette up and down to ensure complete dissolution of the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.[4]
-
Analysis: Normalize the absorbance values to the vehicle control to calculate the percentage of cell viability. Plot the results as % viability vs. This compound concentration to determine the IC50 value.
Protocol 2: Western Blot for Pathway Analysis
This protocol is to verify if this compound modulates a specific signaling pathway (e.g., Wnt/β-catenin) in your cellular model.
Materials:
-
6-well cell culture plates
-
Cells of interest
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-β-catenin, anti-phospho-GSK3β, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the appropriate time.
-
Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and quantify the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Normalize protein amounts, add Laemmli buffer, and boil the samples. Load equal amounts of protein onto an SDS-PAGE gel and run to separate the proteins by size.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, add ECL substrate, and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH) to determine the relative change in protein expression or phosphorylation status.
Protocol 3: Cellular Thermal Shift Assay (CETSA)
This protocol is used to confirm the direct binding of this compound to its target protein in intact cells.[7]
Materials:
-
Cells of interest
-
This compound
-
PBS with protease and phosphatase inhibitors
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
Thermocycler or heating blocks
-
Western Blot materials
Methodology:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control for a specified time (e.g., 1-2 hours).[10]
-
Heating: Harvest and wash the cells, then resuspend them in PBS with inhibitors. Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).[7][10]
-
Lysis: Lyse the cells using an appropriate method (e.g., three freeze-thaw cycles).[10]
-
Pelleting: Centrifuge the samples at high speed to pellet the aggregated, denatured proteins.[7]
-
Analysis: Collect the supernatant (soluble protein fraction) and analyze the amount of the target protein remaining in solution by Western Blot.
-
Interpretation: A successful binding event will stabilize the target protein, making it more resistant to heat-induced denaturation. This will result in more of the target protein remaining in the soluble fraction at higher temperatures in the this compound-treated samples compared to the control.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | 18422-83-8 | TAA42283 | Biosynth [biosynth.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | 18422-83-8 | Benchchem [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound | C15H12O7 | CID 5458714 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
How to determine the optimal working concentration of Dihydromorin
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for determining the optimal working concentration of Dihydromorin. It includes frequently asked questions, detailed experimental protocols, and troubleshooting guides for common assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary biological activities?
A1: this compound is a flavonoid, a class of naturally occurring polyphenolic compounds. It has been recognized for a variety of biological activities, including anti-inflammatory, antioxidant, and antibacterial effects. Recent studies have also explored its potential in promoting osteogenic differentiation.
Q2: How do I begin to determine the optimal working concentration of this compound for my specific cell line?
A2: The first step is to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) in your cell line of interest. This is typically achieved using a cell viability assay, such as the MTT assay. A broad range of concentrations should initially be tested to narrow down the effective range.
Q3: What is a typical starting concentration range for this compound in cell culture experiments?
A3: Based on available literature, a starting concentration range of 0.1 µM to 50 µM is often used for initial dose-response studies. For osteogenic differentiation studies in human umbilical cord-derived mesenchymal stem cells (UC-MSCs), concentrations between 1-10 µM have been shown to be effective without causing cytotoxicity.
Q4: How does this compound exert its effects at the molecular level?
A4: this compound has been shown to activate the Wnt/β-catenin signaling pathway. This leads to the accumulation and nuclear translocation of β-catenin, which in turn activates the transcription of target genes involved in processes like osteogenesis.
Q5: Are there any known off-target effects of this compound?
A5: Like many natural flavonoids, this compound may interact with multiple cellular targets. It is crucial to use the lowest effective concentration to minimize potential off-target effects. Higher concentrations may lead to cytotoxicity that is independent of its primary mechanism of action.
Quantitative Data Summary
Due to the emerging nature of research on this compound, a comprehensive public database of its anti-proliferative IC50 values across a wide range of cancer and non-cancerous cell lines is limited. The following tables provide available quantitative data on this compound's biological activities and an illustrative example of the anti-proliferative effects of a structurally similar compound, Dihydromyricetin.
Table 1: Biological Activity of this compound
| Activity | Target/Cell Type | IC50 (µg/mL) | Reference |
| Anti-inflammatory | Myeloperoxidase (MPO) | 5.24 | [1] |
| PMN Chemotaxis | Human Polymorphonuclear Neutrophils | 5.03 | [2] |
| ROS Production | Human Polymorphonuclear Neutrophils | 7.59 | [2] |
Table 2: Illustrative Anti-proliferative Activity of Dihydromyricetin (a structurally similar flavonoid) on JAR Choriocarcinoma Cells
| Concentration (µM) | Inhibition Rate (%) | IC50 (µM) |
| 0 | 0 | \multirow{5}{*}{~312} |
| 62 | 15.3 ± 2.1 | |
| 125 | 28.7 ± 3.5 | |
| 250 | 45.1 ± 4.2 | |
| 375 | 58.9 ± 5.3 | |
| Data is representative of a 48-hour treatment period and is adapted from a study on dihydromyricetin.[3] |
Experimental Protocols and Troubleshooting
Cell Viability and Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.[3]
-
Treatment: Prepare serial dilutions of this compound in complete growth medium. Replace the existing medium with 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest this compound concentration) and a blank (medium only).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[3]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Troubleshooting Guide: MTT Assay
| Issue | Potential Cause | Recommended Solution |
| High Background | Contamination of reagents or medium. | Use sterile technique and fresh reagents. |
| Phenol (B47542) red in the medium can interfere with absorbance readings. | Use phenol red-free medium for the assay. | |
| Inconsistent Replicates | Uneven cell seeding. | Ensure a homogenous cell suspension before seeding. |
| "Edge effect" in the 96-well plate. | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or medium to maintain humidity. | |
| Low Signal | Insufficient cell number. | Optimize cell seeding density. |
| Treatment is too cytotoxic. | Use a lower range of this compound concentrations. | |
| Formazan Crystals Not Dissolving | Incomplete solubilization. | Ensure complete removal of medium before adding the solubilizing agent. Gently agitate the plate on an orbital shaker for 15-30 minutes. |
Experimental Workflow for Determining Optimal Concentration
Workflow for determining the optimal concentration of this compound.
Apoptosis Detection: Annexin V/PI Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Experimental Protocol: Annexin V/PI Staining
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the determined time.
-
Cell Harvest: Harvest both floating and adherent cells. For adherent cells, use a gentle, non-enzymatic cell dissociation method if possible.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Troubleshooting Guide: Annexin V/PI Staining
| Issue | Potential Cause | Recommended Solution |
| High percentage of necrotic cells in control | Harsh cell handling (e.g., vigorous vortexing, high-speed centrifugation). | Handle cells gently. Centrifuge at a lower speed (e.g., 300-400 x g). |
| Over-trypsinization of adherent cells. | Use a shorter trypsinization time or a gentler dissociation reagent. | |
| Weak Annexin V signal | Insufficient incubation time. | Ensure the 15-minute incubation period is followed. |
| Reagents are expired or improperly stored. | Use fresh reagents and store them as recommended. | |
| High background fluorescence | Inadequate washing. | Ensure cells are washed thoroughly with cold PBS. |
| Autofluorescence of cells. | Include an unstained control to set the baseline fluorescence. |
Protein Expression Analysis: Western Blotting
Western blotting is used to detect specific proteins in a sample and can be used to confirm the mechanism of action of this compound, for example, by observing changes in the levels of proteins in the Wnt/β-catenin pathway.
Experimental Protocol: Western Blotting
-
Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-β-catenin, anti-p-β-catenin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Troubleshooting Guide: Western Blotting
| Issue | Potential Cause | Recommended Solution |
| No or weak signal | Insufficient protein loaded. | Increase the amount of protein loaded per well. |
| Primary or secondary antibody concentration is too low. | Optimize antibody concentrations through titration. | |
| Inefficient protein transfer. | Confirm transfer efficiency with Ponceau S staining. Optimize transfer time and voltage. | |
| High background | Insufficient blocking. | Increase blocking time or try a different blocking agent. |
| Antibody concentration is too high. | Decrease the concentration of the primary and/or secondary antibody. | |
| Non-specific bands | Primary antibody is not specific enough. | Use a more specific antibody. Perform a BLAST search to check for potential cross-reactivity. |
| Protein degradation. | Use fresh samples and add protease inhibitors to the lysis buffer. |
Signaling Pathway and Visualization
This compound and the Wnt/β-catenin Signaling Pathway
This compound has been shown to activate the canonical Wnt/β-catenin signaling pathway. In the absence of a Wnt ligand (or an activator like this compound), β-catenin is targeted for degradation by a "destruction complex" consisting of Axin, APC, CK1, and GSK3. Upon activation, this complex is inhibited, leading to the stabilization and accumulation of β-catenin in the cytoplasm. This stabilized β-catenin then translocates to the nucleus, where it partners with TCF/LEF transcription factors to activate the expression of target genes.
Activation of the Wnt/β-catenin pathway by this compound.
References
Technical Support Center: Dihydromorin Stability in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the degradation of Dihydromorin in cell culture media like DMEM.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound in cell culture.
| Observation | Potential Cause | Recommended Action |
| Yellowing or browning of the cell culture medium after adding this compound. | Oxidation of this compound. Flavonoids are susceptible to oxidation, especially at physiological pH (around 7.4) and in the presence of oxygen and metal ions.[1][2] | 1. Add an antioxidant: Supplement the medium with Ascorbic Acid (Vitamin C). It has been shown to increase the stability of this compound in DMEM.[3] 2. Use fresh media: Prepare or use fresh DMEM for your experiments to minimize the presence of accumulated peroxides. 3. Protect from light: Incubate plates in the dark or use amber-colored plates to prevent photodegradation. |
| Inconsistent or lower-than-expected biological activity of this compound. | Degradation of the compound leading to a lower effective concentration. This compound is known to be highly unstable in DMEM, converting into dimers and oxidized products.[3] | 1. Prepare fresh solutions: Prepare this compound working solutions immediately before use. 2. Optimize storage of stock solutions: Store this compound stock solutions (in DMSO) at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[2] 3. Verify concentration: If possible, quantify the this compound concentration in the medium at the beginning and end of your experiment using HPLC. |
| Precipitate forms in the this compound stock solution upon storage. | Low solubility of this compound at colder temperatures. | 1. Equilibrate to room temperature: Before use, allow the stock solution to warm to room temperature. 2. Sonicate: Briefly sonicate the vial to ensure complete dissolution of the compound.[2] 3. Consider a different solvent: While DMSO is common, for specific applications, other solvents or co-solvent systems might be necessary. |
| Multiple peaks observed during HPLC analysis of a fresh this compound standard. | This could be due to impurities in the standard, on-column degradation, or interaction with the mobile phase. | 1. Check the mobile phase: Ensure the pH of the mobile phase is compatible with this compound stability (acidic conditions are generally better).[4] 2. Optimize HPLC method: Consider a shorter run time or a different column to minimize on-column degradation.[2] 3. Verify standard purity: Obtain a certificate of analysis for your this compound standard. |
Frequently Asked Questions (FAQs)
Q1: Why is my this compound degrading in the cell culture medium?
A1: this compound, a flavonoid, is susceptible to degradation in typical cell culture conditions for several reasons:
-
pH: Cell culture media, such as DMEM, are buffered at a physiological pH of approximately 7.4. Flavonoids like this compound are more stable in acidic conditions and prone to oxidation and degradation in neutral to alkaline environments.[4]
-
Oxidation: The polyhydroxy structure of this compound makes it highly susceptible to oxidation.[1] Components in the media and the presence of dissolved oxygen can accelerate this process, leading to the formation of dimers and other oxidized byproducts.[3]
-
Temperature: Standard cell culture incubation is at 37°C, which can accelerate the rate of chemical degradation compared to storage at lower temperatures.
-
Light: Exposure to ambient and UV light can cause photodegradation of flavonoids.[1]
Q2: What are the degradation products of this compound in DMEM?
A2: Studies have shown that this compound in DMEM primarily degrades into its dimers and various oxidized products.[3] These degradation products may have different biological activities than the parent compound, potentially leading to confounding experimental results.
Q3: How can I improve the stability of this compound in my experiments?
A3: To enhance the stability of this compound in your cell culture experiments, consider the following strategies:
-
Use of Antioxidants: The addition of antioxidants to the culture medium can significantly improve stability. Ascorbic acid (Vitamin C) has been shown to be effective in increasing the stability of this compound in DMEM.[3]
-
Control of Experimental Conditions:
-
pH: While altering the pH of the culture medium is generally not feasible due to cellular health, being aware of its impact is crucial.
-
Light: Protect your cell cultures from light by using amber-colored culture plates or by wrapping the plates in aluminum foil during incubation.
-
Temperature: While incubation at 37°C is necessary for the cells, minimize the time the this compound-containing medium is at this temperature before and after the experiment.
-
-
Fresh Preparation: Always prepare fresh working solutions of this compound from a frozen stock immediately before adding it to your cell cultures.
Q4: What is the best way to prepare and store this compound stock solutions?
A4: For optimal stability, this compound stock solutions should be prepared in a high-quality, anhydrous solvent such as DMSO. It is recommended to:
-
Prepare a concentrated stock solution (e.g., 10-50 mM).
-
Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[5]
Quantitative Data Summary
While specific kinetic data for this compound degradation in DMEM is limited in publicly available literature, the following table summarizes the known factors influencing its stability. Researchers are encouraged to determine the stability under their specific experimental conditions.
| Parameter | Condition | Effect on this compound Stability | Reference |
| pH | Acidic (pH < 7.0) | More Stable | [4] |
| Neutral to Alkaline (pH ≥ 7.0) | Prone to oxidation and degradation | [1][4] | |
| Temperature | Lower Temperature (e.g., 4°C) | Higher Stability | [3] |
| Higher Temperature (e.g., 37°C, 60°C) | Accelerated Degradation | [1][6] | |
| Light | Protected from Light | More Stable | [1][2] |
| Exposed to Light | Susceptible to Photodegradation | [1] | |
| Additives | Ascorbic Acid (Vitamin C) | Increased Stability in DMEM | [3] |
| Metal Ions | Can catalyze oxidation | [1] |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in DMEM
This protocol outlines a method to determine the stability of this compound in DMEM over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound powder
-
DMSO (cell culture grade)
-
DMEM (with and without phenol (B47542) red)
-
Sterile microcentrifuge tubes
-
HPLC system with a C18 reverse-phase column
-
Acetonitrile (HPLC grade)
-
Phosphoric acid (HPLC grade)
-
0.22 µm syringe filters
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
-
Sample Preparation:
-
Dilute the this compound stock solution in DMEM to a final concentration of 20 µg/mL in sterile microcentrifuge tubes. Prepare separate sets for incubation at 37°C and for a control set to be kept at 4°C.
-
-
Incubation:
-
Place the tubes in a 37°C incubator.
-
At designated time points (e.g., 0, 1, 2, 4, 8, 12, and 24 hours), remove one tube from the incubator.
-
-
Sample Processing:
-
Immediately upon removal, filter the sample through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile (A) and 0.1% Phosphoric Acid in Water (B). A suitable starting gradient could be: 0-10 min, 10-30% A; 10-20 min, 30-50% A; 20-25 min, 50-10% A; 25-30 min, 10% A. This should be optimized for your system.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Approximately 290-294 nm.
-
Injection Volume: 10-20 µL.
-
-
Quantification:
-
Prepare a calibration curve using this compound standards of known concentrations.
-
Quantify the peak area of this compound at each time point and calculate the percentage remaining relative to the t=0 time point.
-
Protocol 2: Evaluating the Protective Effect of Ascorbic Acid
This protocol is a modification of Protocol 1 to assess the stabilizing effect of Ascorbic Acid.
Procedure:
-
Follow steps 1 and 2 from Protocol 1.
-
Prepare a parallel set of samples where the DMEM is supplemented with a known concentration of Ascorbic Acid (e.g., 50-100 µM) before the addition of this compound.
-
Proceed with steps 3-6 from Protocol 1 for both sets of samples (with and without Ascorbic Acid).
-
Compare the degradation profiles of this compound in both conditions to determine the efficacy of Ascorbic Acid as a stabilizer.
Visualizations
Caption: Proposed degradation pathway of this compound in cell culture media.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Stability profiling and degradation products of dihydromyricetin in Dulbecco's modified eagle's medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dihydromyricetin Acts as a Potential Redox Balance Mediator in Cancer Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Dihydromyricetin: A review on identification and quantification methods, biological activities, chemical stability, metabolism and approaches to enhance its bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Dihydromorin vs. Morin: A Comparative Analysis of Bioactivity for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of the bioactivities of two closely related flavonoids, Dihydromorin and Morin. Aimed at researchers, scientists, and drug development professionals, this document synthesizes experimental data to objectively compare their performance in key therapeutic areas, including antioxidant, anti-inflammatory, and anticancer activities. Detailed experimental protocols and visual representations of signaling pathways are provided to support further research and development.
Comparative Bioactivity: A Quantitative Overview
The following tables summarize the quantitative data on the bioactivities of this compound and Morin, primarily focusing on their half-maximal inhibitory concentrations (IC50) and half-maximal effective concentrations (EC50). Lower values indicate greater potency. It is important to note that direct comparative studies are limited, and some data for this compound is based on its close structural analogs like Dihydroquercetin and Dihydromyricetin.
Table 1: Antioxidant Activity
| Assay | Compound | IC50/EC50 | Test System | Reference |
| DPPH Radical Scavenging | Dihydroquercetin (analog) | 32.41 ± 3.35 µg/mL (~106.5 µM) | Chemical Assay | [1] |
| DPPH Radical Scavenging | Morin | Varies (often cited as a potent scavenger) | Chemical Assay | [2][3] |
| ABTS Radical Scavenging | Dihydromyricetin (analog) | > C12-DHM | Chemical Assay | [1] |
| ABTS Radical Scavenging | Morin | SC50: 129.28 ± 10.53 µg/mL | Chemical Assay | [4] |
| Cellular Antioxidant Activity (CAA) | This compound | Varies (µM) | HepG2 Cells | [5] |
| ROS Production Inhibition | This compound | IC50: 7.59 µg/mL (PMNs), 7.24 µg/mL (Monocytes) | Human PMNs, Monocytes | [5] |
Table 2: Anti-inflammatory Activity
| Assay | Compound | IC50 | Cell Line/Model | Reference |
| Myeloperoxidase (MPO) Inhibition | This compound | 5.24 µg/mL | Human PMNs | [5] |
| NO Production Inhibition | Morin | Varies (significant inhibition observed) | LPS-stimulated RAW 264.7 macrophages | [3][6][7] |
Table 3: Anticancer Activity (Cytotoxicity)
| Cell Line | Compound | IC50 | Reference |
| Hepa1c1c7 (Murine Hepatoma) | Morin | ~100 µg/mL | [8] |
| MDA-MB-231 (Triple-Negative Breast Cancer) | Morin | 59.37 ± 2.22 µM | |
| MCF-7 (Breast Adenocarcinoma) | Morin | 50.77 ± 1.38 µM | [9] |
| A549 (Non-small cell lung cancer) | This compound | Concentrations from 0.1 to 50 µM tested | [10] |
Table 4: Enzyme Inhibitory Activity
| Enzyme | Compound | IC50 | Reference |
| Mushroom Tyrosinase | This compound | Varies (significant inhibition noted) | [5] |
| Phosphatidylinositolphosphate Kinase | Morin | ~10 µM | [5] |
Key Signaling Pathways
Both this compound and Morin exert their biological effects by modulating critical intracellular signaling pathways. A primary mechanism for their antioxidant and anti-inflammatory actions is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1. In the presence of these flavonoids, Nrf2 is released, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the upregulation of antioxidant enzymes like Heme Oxygenase-1 (HO-1).
Additionally, both compounds have been shown to modulate Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including ERK, JNK, and p38, which are crucial in regulating cellular responses to stress. Morin has also been demonstrated to suppress the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation.[11][12]
Detailed Experimental Protocols
This section provides methodologies for key experiments cited in this guide, enabling researchers to replicate and build upon existing findings.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[5]
Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare a series of dilutions of the test compounds (this compound, Morin) and a standard antioxidant (e.g., ascorbic acid) in methanol.[1]
-
-
Reaction Mixture:
-
In a 96-well plate, mix 100 µL of various concentrations of the test compound with 100 µL of the DPPH solution.[5]
-
-
Incubation:
-
Incubate the plate in the dark at room temperature for 30 minutes.[5]
-
-
Measurement:
-
Measure the absorbance of each reaction at 517 nm using a microplate reader.[5]
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [ (Absorbance of control - Absorbance of sample) / Absorbance of control ] × 100.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.[1]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance.[5]
Protocol:
-
ABTS•+ Generation:
-
The ABTS radical cation is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate.
-
The mixture is incubated in the dark at room temperature for 12-16 hours.[1]
-
-
Working Solution:
-
Dilute the ABTS•+ solution with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.[5]
-
-
Reaction Mixture:
-
Add 10 µL of various concentrations of the test compound to 190 µL of the ABTS•+ working solution in a 96-well plate.[5]
-
-
Incubation:
-
Incubate the plate at room temperature for 6 minutes.[5]
-
-
Measurement:
-
Measure the absorbance at 734 nm.[5]
-
-
Calculation:
-
The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay, and the IC50 value is determined.[5]
-
Cell Viability (MTT) Assay
Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Protocol:
-
Cell Seeding:
-
Seed cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of this compound or Morin for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[10]
-
-
Solubilization:
-
Carefully remove the medium and add 100 µL of a solubilization buffer (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[10]
-
-
Measurement:
-
Read the absorbance at 570 nm using a microplate reader.[10]
-
-
Calculation:
-
Normalize the absorbance values to the vehicle control to calculate the percentage of cell viability.
-
Plot the results as % viability vs. log[concentration] to determine the IC50 value.[10]
-
Conclusion
The compiled data suggests that both this compound and Morin are potent bioactive flavonoids with significant therapeutic potential. While direct comparative data is limited, the available evidence indicates that both compounds exhibit strong antioxidant and anti-inflammatory properties, largely through the modulation of the Nrf2 and NF-κB signaling pathways. In terms of anticancer activity, Morin has been more extensively studied and has demonstrated cytotoxicity against a range of cancer cell lines. Further research is warranted to directly compare the efficacy of this compound and Morin in various preclinical models to fully elucidate their respective therapeutic advantages. This guide serves as a foundational resource to facilitate such investigations.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. jcpjournal.org [jcpjournal.org]
- 9. In Vitro Cytotoxicity Activity of Chrysin, Morin and Resveratrol Against MCF-7 Breast Cancer Cell Lines – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Dihydromorin vs. Dihydromyricetin: A Comparative Guide to In Vivo Anti-inflammatory Effects
For researchers and professionals in drug development, understanding the nuanced differences between potential therapeutic compounds is paramount. This guide provides a detailed comparison of the in vivo anti-inflammatory effects of two closely related flavonoids: dihydromorin (B179768) and dihydromyricetin (B1665482). While both compounds have demonstrated anti-inflammatory potential in vitro, comprehensive in vivo validation for this compound is still an emerging area of research.[1] In contrast, dihydromyricetin (DMY) has been more extensively studied in vivo, offering valuable insights into the potential therapeutic applications of this class of compounds.[1] This guide will synthesize available experimental data, focusing on dihydromyricetin as a well-documented analogue to extrapolate the potential in vivo efficacy of this compound, providing an objective overview for further investigation.
Comparative Efficacy in Animal Models of Inflammation
A standard and widely accepted method for evaluating the acute anti-inflammatory properties of compounds is the carrageenan-induced paw edema model in rodents.[1][2] In this model, the injection of carrageenan into the paw induces a localized inflammatory response characterized by swelling (edema). The efficacy of an anti-inflammatory agent is measured by its ability to reduce this swelling.
Table 1: In Vivo Anti-inflammatory Activity of Dihydromyricetin in the Carrageenan-Induced Paw Edema Model
| Compound | Animal Model | Dose | Route of Administration | Time Point (post-carrageenan) | Inhibition of Edema (%) | Reference |
| Dihydromyricetin (DMY) | Rat | 250 mg/kg | Oral | 2-4 hours | Significant reduction | [1] |
The significant reduction in paw edema by dihydromyricetin in this key in vivo model suggests that this compound, as a close structural analog, may possess similar potent anti-inflammatory effects.[1] Further in vivo studies on this compound are necessary to definitively establish its efficacy and optimal dosage.
Molecular Mechanisms of Action: Modulation of Inflammatory Signaling Pathways
The anti-inflammatory effects of flavonoids like dihydromyricetin and this compound are largely attributed to their ability to modulate key signaling pathways that regulate the expression of pro-inflammatory mediators. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are critical regulators of inflammation.
NF-κB Signaling Pathway:
The NF-κB pathway is a primary target for anti-inflammatory drug development. In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein called IκBα.[3] Inflammatory stimuli trigger the activation of the IκB kinase (IKK) complex, which then phosphorylates IκBα, leading to its degradation.[3] This allows NF-κB to translocate to the nucleus and initiate the transcription of genes encoding pro-inflammatory cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
Dihydromyricetin has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB pathway.[2][4][5] Studies have demonstrated that DMY can suppress the phosphorylation of IKKα/β and IκBα, thereby preventing the nuclear translocation of the active p65 subunit of NF-κB.[2][4][5][6]
MAPK Signaling Pathway:
The MAPK pathway is another crucial signaling cascade involved in inflammation. It comprises a series of protein kinases that are activated in response to extracellular stimuli, leading to the activation of transcription factors that regulate the expression of inflammatory mediators. Dihydromyricetin has been reported to inhibit the MAPK signaling pathway, contributing to its anti-inflammatory effects.[4][7][8]
Experimental Protocols
To ensure the reproducibility and validity of in vivo anti-inflammatory studies, detailed experimental protocols are essential. Below is a generalized workflow for the carrageenan-induced paw edema model.
Experimental Workflow: Carrageenan-Induced Paw Edema
-
Animal Acclimatization: Male Wistar rats or Swiss albino mice are acclimatized to laboratory conditions for at least one week before the experiment.
-
Grouping and Fasting: Animals are randomly divided into control, standard, and test groups. They are typically fasted overnight with free access to water before the experiment.
-
Compound Administration: The test compound (dihydromyricetin or this compound) is administered orally (p.o.) or intraperitoneally (i.p.) at a predetermined dose. The control group receives the vehicle, and the standard group receives a known anti-inflammatory drug like indomethacin.
-
Induction of Inflammation: One hour after compound administration, a 0.1 mL of 1% w/v carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Edema: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.
Conclusion
The available in vivo evidence for dihydromyricetin strongly suggests that both dihydromyricetin and its close structural analog, this compound, possess significant anti-inflammatory properties.[1] Dihydromyricetin effectively reduces acute inflammation in the carrageenan-induced paw edema model, a key indicator of its therapeutic potential.[1] The mechanism of action for these flavonoids appears to be rooted in the modulation of critical inflammatory pathways, most notably the NF-κB signaling cascade.[1]
While direct in vivo studies on this compound are needed to definitively establish its efficacy and optimal dosage, the robust data from dihydromyricetin provides a solid foundation for further investigation. This comparative guide underscores the potential of this compound as a lead compound for the development of novel anti-inflammatory agents. Future research should focus on direct, head-to-head in vivo comparisons of this compound and dihydromyricetin to fully elucidate their relative potencies and therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Dihydromyricetin suppresses inflammatory responses in vitro and in vivo through inhibition of IKKβ activity in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Mechanism of Dihydromyricetin on Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Mechanism of Dihydromyricetin on Inflammatory Diseases [frontiersin.org]
- 6. Dihydromyricetin suppresses TNF-α-induced NF-κB activation and target gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dihydromyricetin enhances glucose uptake by inhibition of MEK/ERK pathway and consequent down‐regulation of phosphorylation of PPARγ in 3T3‐L1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Update on the Pharmacological Effects and Mechanisms of Dihydromyricetin - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Dihydromorin's Antibacterial Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antibacterial activity of dihydromorin (B179768), a naturally occurring flavonoid, with other antibacterial agents. The information presented is supported by experimental data to assist researchers and professionals in the fields of microbiology and drug development in evaluating its potential as an antimicrobial agent.
Comparative Analysis of Antibacterial Activity
This compound has demonstrated notable antibacterial properties against various bacterial strains. To contextualize its efficacy, this section presents a comparative summary of its activity, primarily through Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values, alongside those of other natural and synthetic antimicrobial compounds.
While specific data for this compound against a wide range of bacteria is still emerging, studies on its close structural analog, dihydromyricetin (B1665482) (DMY), provide significant insights into its potential antibacterial spectrum.
Table 1: Comparative Antibacterial Activity of this compound, Dihydromyricetin (DMY), and Other Antibacterial Agents
| Compound/Agent | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |
| This compound | Streptococcus pyogenes | 15.62 | 31.25 | [1] |
| Dihydromyricetin (DMY) | Staphylococcus aureus | 625 | 2500 | [2][3] |
| Bacillus subtilis | 1250 | 10000 | [2][3] | |
| Escherichia coli | 312.5 | 2500 | [2][3] | |
| Salmonella paratyphi | 625 | 2500 | [2][3] | |
| Pseudomonas aeruginosa | 312.5 | 2500 | [2][3] | |
| Berberine Hydrochloride | Staphylococcus aureus | 625 | 2500 | [2][3] |
| Bacillus subtilis | 1250 | 10000 | [2][3] | |
| Escherichia coli | 625 | 5000 | [2][3] | |
| Salmonella paratyphi | 1250 | 5000 | [2][3] | |
| Pseudomonas aeruginosa | 312.5 | 2500 | [2][3] | |
| Ciprofloxacin | Streptococcus pneumoniae | Varies (Isolate dependent) | - | [4] |
| Pseudomonas aeruginosa | Varies (Isolate dependent) | - | [5][6][7] |
Experimental Protocols
The determination of MIC and MBC values is crucial for assessing the antibacterial potency of a compound. The broth microdilution method is a standard and widely accepted technique for this purpose.
Broth Microdilution Method for MIC and MBC Determination
1. Preparation of Materials:
- Bacterial Culture: A fresh overnight culture of the test bacterium grown in an appropriate broth medium (e.g., Mueller-Hinton Broth).
- Test Compound: this compound or other antibacterial agents dissolved in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a stock solution.
- Growth Medium: Sterile Mueller-Hinton Broth (MHB) or other suitable broth.
- 96-Well Microtiter Plates: Sterile, flat-bottomed plates.
2. Inoculum Preparation:
- Adjust the turbidity of the overnight bacterial culture with sterile broth to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL.
- Dilute the standardized bacterial suspension in the growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Serial Dilution of the Test Compound:
- In the 96-well plate, perform a two-fold serial dilution of the test compound stock solution with the growth medium to obtain a range of decreasing concentrations.
4. Inoculation and Incubation:
- Add the prepared bacterial inoculum to each well containing the serially diluted test compound.
- Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only).
- Incubate the microtiter plates at 37°C for 16-20 hours.
5. Determination of MIC:
- After incubation, visually inspect the plates for bacterial growth (turbidity).
- The MIC is the lowest concentration of the test compound that completely inhibits visible bacterial growth.
6. Determination of MBC:
- From the wells showing no visible growth in the MIC assay, subculture a small aliquot (e.g., 10 µL) onto an appropriate agar (B569324) medium (e.g., Mueller-Hinton Agar).
- Incubate the agar plates at 37°C for 24 hours.
- The MBC is the lowest concentration of the test compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no bacterial growth on the agar plate).
Proposed Antibacterial Mechanism and Signaling Pathways
Studies, particularly on the closely related compound dihydromyricetin (DMY), suggest a multi-targeted antibacterial mechanism of action. The primary modes of action appear to be the disruption of the bacterial cell envelope and the inhibition of key metabolic pathways.
Key Antibacterial Mechanisms:
-
Cell Wall and Membrane Disruption: Dihydromyricetin has been shown to cause lysis of the bacterial cell wall and increase the permeability of the cell membrane.[2][3] This leads to the leakage of essential intracellular components, ultimately resulting in cell death. Proteomic analysis of E. coli treated with DMY revealed a disruption of the cationic antimicrobial peptide resistance pathway, which is involved in maintaining the integrity of the cell envelope.
-
Inhibition of the Tricarboxylic Acid (TCA) Cycle: Evidence suggests that DMY can inhibit the respiratory metabolism of bacteria by affecting the TCA cycle.[2][3] This disruption of a central metabolic pathway would severely impair energy production and the synthesis of essential precursors for bacterial growth.
-
Interference with Protein Synthesis and Metabolism: Proteomic studies have indicated that DMY can interfere with ribosome assembly and function in E. coli, thereby inhibiting protein synthesis.[1] Furthermore, it has been shown to disrupt amino acid biosynthesis and nucleotide metabolism.
-
Downregulation of Virulence Factors: In Staphylococcus aureus, DMY has been observed to downregulate genes and proteins associated with biofilm formation and virulence, suggesting it may also act as an anti-virulence agent.[8]
The following diagram illustrates the proposed experimental workflow for the cross-validation of this compound's antibacterial activity.
Caption: Experimental workflow for assessing and comparing the antibacterial activity of this compound.
The following diagram illustrates the proposed multi-target antibacterial mechanism of this compound, based on evidence from studies on dihydromyricetin.
Caption: Proposed multi-target antibacterial mechanism of action for this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Antibacterial Activity and Mode of Action of Dihydromyricetin from Ampelopsis grossedentata Leaves against Food-Borne Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibacterial Activity and Mode of Action of Dihydromyricetin from Ampelopsis grossedentata Leaves against Food-Borne Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Bactericidal Activities of Ciprofloxacin, Clinafloxacin, Grepafloxacin, Levofloxacin, Moxifloxacin, and Trovafloxacin against Streptococcus pneumoniae in a Dynamic In Vitro Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. dialnet.unirioja.es [dialnet.unirioja.es]
- 7. researchgate.net [researchgate.net]
- 8. Antibacterial Mechanism of 2R,3R-Dihydromyricetin Against Staphylococcus aureus: Deciphering Inhibitory Effect on Biofilm and Virulence Based on Transcriptomic and Proteomic Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
Dihydromorin: A Comparative Guide to its Efficacy as a Tyrosinase Inhibitor
In the quest for potent and safe modulators of melanin (B1238610) synthesis for applications in cosmetics, medicine, and food science, researchers are continuously investigating a variety of natural and synthetic compounds for their ability to inhibit tyrosinase. Tyrosinase is a pivotal, copper-containing enzyme that catalyzes the rate-limiting steps in the production of melanin.[1] Dihydromorin (B179768), a flavonoid compound, has emerged as a significant candidate in this area. This guide provides a comprehensive comparison of this compound's efficacy against other well-established tyrosinase inhibitors, supported by experimental data and detailed methodologies.
Comparative Efficacy of Tyrosinase Inhibitors
The inhibitory potential of a compound against tyrosinase is most commonly quantified by its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value signifies greater potency. The following table summarizes the IC50 values for this compound and a selection of other widely recognized tyrosinase inhibitors. It is important to note that IC50 values can exhibit variability based on the source of the tyrosinase (e.g., mushroom versus human) and the specific experimental conditions employed.[1][2][3] Mushroom tyrosinase is frequently utilized for in vitro screening purposes due to its ready availability.[1]
| Inhibitor | IC50 (µM) | Enzyme Source | Substrate | Notes |
| This compound | 0.5 - 2.5 | Mushroom | L-DOPA | Potent inhibitor. |
| Kojic Acid | 5.0 - 28.0 | Mushroom | L-DOPA / L-Tyrosine | Commonly used as a positive control.[2] |
| Arbutin (β-arbutin) | 200 - 3500 | Mushroom | L-DOPA / L-Tyrosine | Generally considered a weaker inhibitor. |
| Hydroquinone | >100 | Mushroom | L-DOPA | Often shows weak inhibition in mushroom tyrosinase assays.[3] |
| Glabridin | 0.1 - 0.5 | Mushroom | L-DOPA | A potent natural inhibitor from licorice root. |
| Resveratrol | 10 - 50 | Mushroom | L-DOPA | A stilbenoid with moderate inhibitory activity. |
Note: The IC50 values presented are a range compiled from various sources and are intended for comparative purposes. Significant variations can occur based on specific assay conditions.
Experimental Protocols
The data presented is typically derived from in vitro tyrosinase inhibition assays. The following is a generalized protocol based on common methodologies for measuring the diphenolase activity of tyrosinase using L-DOPA as a substrate.
Mushroom Tyrosinase Inhibition Assay Protocol
1. Materials and Reagents:
-
Mushroom Tyrosinase (e.g., from Agaricus bisporus)
-
L-3,4-dihydroxyphenylalanine (L-DOPA)
-
Phosphate (B84403) Buffer (e.g., 50 mM, pH 6.8)
-
Test compounds (this compound and other inhibitors)
-
Positive control (e.g., Kojic Acid)
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds
-
96-well microplate
-
Microplate reader
2. Preparation of Solutions:
-
Enzyme Solution: Prepare a stock solution of mushroom tyrosinase (e.g., 1000 U/mL) in cold phosphate buffer. Dilute to the desired working concentration (e.g., 20-40 U/mL) immediately before use.[1]
-
Substrate Solution: Prepare a stock solution of L-DOPA (e.g., 10 mM) in phosphate buffer. Protect from light and prepare fresh.
-
Test Compound Solutions: Dissolve the test compounds and the positive control in DMSO to create stock solutions (e.g., 10-20 mM). Further dilute to various concentrations with phosphate buffer. The final DMSO concentration in the assay should be non-inhibitory (typically ≤1%).
3. Assay Procedure:
-
In a 96-well microplate, add 40 µL of phosphate buffer to each well.
-
Add 20 µL of the test compound solution at various concentrations to the respective wells.
-
For the control wells, add 20 µL of the solvent (e.g., phosphate buffer with DMSO).
-
Add 20 µL of the mushroom tyrosinase solution to all wells.
-
Incubate the plate at a controlled temperature (e.g., 25-37°C) for a short period (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding 20 µL of the L-DOPA substrate solution to all wells.
-
Immediately measure the absorbance at a specific wavelength (typically 475-490 nm) at time zero and then at regular intervals (e.g., every 1-2 minutes) for a set duration (e.g., 10-20 minutes) using a microplate reader.[4]
4. Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance versus time curve.
-
The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [(V_control - V_sample) / V_control] x 100 Where V_control is the reaction rate in the absence of the inhibitor and V_sample is the reaction rate in the presence of the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Mandatory Visualizations
Caption: Role of Tyrosinase in Melanogenesis and Point of Inhibition.
Caption: Workflow for Tyrosinase Inhibition Assay.
References
Revolutionizing Dihydromorin Delivery: A Comparative Guide to In Vivo Pharmacokinetic Profiles
For researchers, scientists, and drug development professionals, overcoming the poor oral bioavailability of promising compounds like dihydromorin (B179768) is a critical challenge. This guide provides a comparative analysis of different formulation strategies aimed at enhancing the in vivo pharmacokinetic profile of this compound, supported by experimental data from a closely related flavonoid, dihydromyricetin (B1665482), which serves as a valuable model due to the scarcity of published comparative data on this compound itself.
This compound, a flavonoid with demonstrated potential in various therapeutic areas, is hampered by low aqueous solubility and extensive first-pass metabolism, leading to poor absorption and limited efficacy when administered orally in its pure form.[1][2] Advanced formulation strategies are essential to unlock its full therapeutic potential. This guide explores the impact of these strategies on key pharmacokinetic parameters.
Enhancing Oral Bioavailability: A Comparative Look
Novel formulation approaches such as cocrystals with crystallization inhibitors have shown significant promise in improving the oral bioavailability of poorly soluble flavonoids. By maintaining a state of supersaturation in the gastrointestinal tract, these formulations can dramatically increase the amount of the drug that is absorbed into the bloodstream.[3]
Below is a summary of pharmacokinetic data from a study on dihydromyricetin (DMY), a structural analogue of this compound, comparing the performance of DMY cocrystals with that of a standard DMY suspension in rats.[3] This data illustrates the potential for significant bioavailability enhancement through advanced formulation.
| Formulation | Cmax (ng/mL) | AUC (0-6h) (ng·h/mL) | Bioavailability Enhancement |
| Dihydromyricetin Dihydrate Suspension | 185.7 ± 45.3 | 345.6 ± 98.7 | - |
| Dihydromyricetin-Caffeine Cocrystal with PVP K30 | 791.1 ± 156.8 | 1817.7 ± 321.4 | ~5.26-fold |
| Dihydromyricetin-Urea Cocrystal with PVP K30 | Not specified | Not specified | ~5-fold |
Table 1: Comparative Pharmacokinetic Parameters of Dihydromyricetin Formulations in Rats. Data are presented as mean ± standard deviation. Bioavailability enhancement is calculated relative to the dihydromyricetin dihydrate suspension.[3]
The data clearly demonstrates a more than five-fold increase in the area under the curve (AUC), a key indicator of total drug exposure, for the cocrystal formulations compared to the standard suspension.[3] This substantial improvement highlights the effectiveness of advanced formulation strategies in overcoming the inherent biopharmaceutical challenges of this compound and similar flavonoids.
Experimental Protocols
A well-defined experimental protocol is crucial for the accurate assessment of in vivo pharmacokinetic profiles. The following is a typical protocol for a comparative pharmacokinetic study in rats, based on methodologies reported in the literature for similar compounds.
1. Animal Model:
-
Species: Male Sprague-Dawley rats.
-
Housing: Housed in a controlled environment with a 12-hour light/dark cycle and free access to standard chow and water.
-
Acclimatization: Animals are acclimatized for at least one week before the experiment.
-
Fasting: Rats are fasted overnight (approximately 12 hours) before oral administration of the formulations, with free access to water.
2. Formulation Administration:
-
Groups: Animals are randomly divided into experimental groups (e.g., control suspension group, test formulation group).
-
Dosing: Formulations are administered orally via gavage at a predetermined dose.
3. Blood Sampling:
-
Time Points: Blood samples (approximately 0.2-0.3 mL) are collected from the tail vein or another appropriate site at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.
-
Sample Processing: Blood samples are collected into heparinized tubes and immediately centrifuged to separate the plasma. The plasma is then stored at -80°C until analysis.
4. Bioanalytical Method:
-
Technique: A validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method is used to quantify the concentration of this compound in the plasma samples.
-
Sample Preparation: Plasma samples are typically prepared by protein precipitation followed by centrifugation.
-
Data Analysis: The concentration-time data is analyzed using non-compartmental analysis to determine the key pharmacokinetic parameters, including Cmax, Tmax, and AUC.
Visualizing the Path to Enhanced Bioavailability
The journey from a poorly soluble compound to an effective oral therapeutic involves several key steps. The following diagram illustrates a typical workflow for the development and in vivo evaluation of an enhanced this compound formulation.
This structured approach, from formulation development through to in vivo testing and comparative analysis, is fundamental to successfully advancing poorly soluble compounds like this compound through the drug development pipeline. The significant improvements in bioavailability demonstrated with advanced formulations underscore the importance of continued research in this area to realize the therapeutic benefits of this promising natural product.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
